1-Methoxycyclohexa-1,4-diene
説明
Structure
3D Structure
特性
IUPAC Name |
1-methoxycyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXIXVNKYUAKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183056 | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-59-1 | |
| Record name | 1-Methoxy-1,4-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxycyclohexa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7VS4JVC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Methoxycyclohexa-1,4-diene (CAS No. 2886-59-1), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its safety and handling information. This guide is intended to serve as a comprehensive resource for laboratory and drug development professionals engaged in synthetic organic chemistry.
Chemical and Physical Properties
This compound, also known as 2,5-dihydroanisole, is a cyclic enol ether. Its physical and chemical properties are summarized in the tables below.[1][2][3][4][5][6][7]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2886-59-1[1][2][3][8] |
| Molecular Formula | C₇H₁₀O[1][2][3][8] |
| IUPAC Name | This compound[2] |
| Synonyms | 1-Methoxy-1,4-cyclohexadiene, 2,5-Dihydroanisole[3] |
| EC Number | 220-747-8[1][3] |
| InChI Key | RGXIXVNKYUAKHS-UHFFFAOYSA-N[1][2][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 110.15 g/mol [3] |
| Form | Liquid[3][4] |
| Color | Clear, almost colorless to faint yellow[4] |
| Boiling Point | 148-150 °C (lit.)[3][4] |
| Density | 0.94 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.475 (lit.)[3][4] |
| Flash Point | 36 °C (96.8 °F) - closed cup[3] |
Table 3: Safety Information
| Hazard Category | GHS Classification |
| Pictogram | GHS02 (Flammable) |
| Signal Word | Warning[3] |
| Hazard Statement | H226: Flammable liquid and vapor[3] |
| Storage Class | 3 (Flammable liquids)[3] |
| WGK | 3[3] |
Synthesis and Reactions
This compound is a key intermediate in organic synthesis, primarily prepared via the Birch reduction of anisole. Its reactivity is characterized by the ability to undergo isomerization to the conjugated 1,3-diene, which can then participate in Diels-Alder reactions. Additionally, the methylene bridge is susceptible to deprotonation and subsequent alkylation.
Synthesis via Birch Reduction
The most common laboratory synthesis of this compound involves the Birch reduction of anisole. This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia with a proton source, such as an alcohol.
Isomerization and Diels-Alder Reaction
This compound can be isomerized to the more thermodynamically stable 1-methoxycyclohexa-1,3-diene. This conjugation is typically acid-catalyzed and allows the resulting diene to act as a potent diene in Diels-Alder cycloadditions.
Experimental Protocols
Synthesis of this compound from Anisole (Birch Reduction)
Objective: To synthesize this compound via the Birch reduction of anisole.
Materials:
-
Anisole
-
Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and an addition funnel.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.
-
To the liquid ammonia, add anisole (0.2 mol) dissolved in anhydrous diethyl ether (50 mL).
-
Carefully add small pieces of lithium metal (0.44 mol) to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
After the addition of lithium is complete, stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol (0.88 mol) until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
Alkylation of this compound
Objective: To perform an alkylation at the C4 position of this compound.[2]
Materials:
-
This compound
-
Potassamide in liquid ammonia
-
Alkyl bromide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous liquid ammonia
-
Ferric chloride (catalytic amount)
-
Potassium metal
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare potassamide in situ by adding potassium metal (0.025 mol) to anhydrous liquid ammonia (80 mL) containing a catalytic amount of ferric chloride.
-
To the freshly prepared potassamide solution, add this compound (20 mmol) with stirring. A dark red solution should form.
-
After stirring vigorously for 10 minutes, quench the reaction by adding an excess of the desired alkyl bromide.
-
Allow the ammonia to evaporate slowly.
-
Add water to the residue and thoroughly extract the organic material with diethyl ether.
-
Wash the combined ethereal solution with water until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residual oil under reduced pressure to obtain the alkylated product.[2]
Isomerization and In Situ Diels-Alder Reaction
Objective: To isomerize this compound to the 1,3-isomer and trap it in situ with a dienophile.
Materials:
-
This compound
-
Maleic anhydride (dienophile)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) and maleic anhydride (10 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Diels-Alder adduct may precipitate from the solution upon cooling. If so, collect the product by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Synthesis
This compound is a valuable precursor in organic synthesis. Its primary applications include:
-
Synthesis of Cyclohexenones: The enol ether functionality can be hydrolyzed under acidic conditions to reveal a ketone. This, combined with the Diels-Alder reaction, provides a route to highly functionalized cyclohexenone derivatives.
-
Formation of Aromatic Compounds: The diene can be readily aromatized, which is a driving force in certain reaction sequences.
-
Preparation of Ruthenium Complexes: It reacts with ruthenium salts to form organometallic complexes that can be used as precursors for the deposition of ruthenium films.[4][5]
Conclusion
This compound is a versatile and important building block in modern organic synthesis. This guide provides essential data and detailed protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and reactivity, as outlined in this document, is crucial for its successful application in the synthesis of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Methoxycyclohexa-1,4-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-methoxycyclohexa-1,4-diene, a versatile intermediate in organic synthesis. This document details the characteristic spectroscopic data in clearly structured tables for easy reference and comparison. Furthermore, it outlines a detailed experimental protocol for its synthesis via the Birch reduction of anisole and provides methodologies for obtaining the corresponding spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.75 | m | - | H-4, H-5 |
| 4.65 | t | 3.9 | H-1 |
| 3.55 | s | - | -OCH₃ |
| 2.75 | m | - | H-3, H-6 |
Solvent: CDCl₃. Spectrometer frequency: Not specified in available data.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-1 |
| 125.0 | C-4, C-5 |
| 95.8 | C-2 |
| 54.0 | -OCH₃ |
| 28.5 | C-3, C-6 |
Solvent: CDCl₃. Spectrometer frequency: Not specified in available data.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | =C-H stretch |
| 2930, 2860 | Strong | C-H stretch (aliphatic) |
| 1690 | Strong | C=C stretch (enol ether) |
| 1650 | Medium | C=C stretch |
| 1210 | Strong | C-O stretch |
Sample preparation: Neat liquid.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 110 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 80 | [M-H]⁺ |
| 95 | 60 | [M-CH₃]⁺ |
| 81 | 90 | [M-C₂H₅]⁺ or Retro-Diels-Alder fragment |
| 79 | 75 | [C₆H₇]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of this compound via Birch Reduction of Anisole
This protocol describes the reduction of anisole to this compound using sodium metal in liquid ammonia.
Materials:
-
Anisole
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask.
-
Once the desired volume of liquid ammonia is collected, add 10.8 g (0.1 mol) of anisole to the flask with stirring.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
After the sodium has dissolved, add 8.8 mL (0.15 mol) of anhydrous ethanol dropwise from a dropping funnel over 30 minutes. The blue color will gradually disappear.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, cautiously add 100 mL of diethyl ether, followed by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution to quench any remaining sodium.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) or direct injection.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition: For GC-MS, use a suitable capillary column (e.g., HP-5MS). A typical temperature program would be to start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. For direct injection, vaporize the sample in the ion source. Acquire the mass spectrum over a mass range of m/z 35-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and subsequent spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methoxycyclohexa-1,4-diene. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction
This compound is a key intermediate in organic synthesis, often utilized in the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of related structures. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, including tabulated chemical shifts, coupling constants, and multiplicities, alongside a standard experimental protocol for data acquisition.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to its unique molecular structure. The data presented here has been compiled from various spectral databases and is presented in a structured format for ease of comparison and interpretation.[1][2]
¹H NMR Data
The proton NMR spectrum is characterized by signals in the olefinic, allylic, and methoxy regions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.6 | br s | - |
| H4/H5 | ~5.7 | m | - |
| H3/H6 | ~2.7 | m | - |
| OCH₃ | ~3.5 | s | - |
Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data provided is a representative example.
¹³C NMR Data
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | ~150 |
| C2 | ~95 |
| C4/C5 | ~125 |
| C3/C6 | ~30 |
| OCH₃ | ~55 |
Note: Carbon chemical shifts are reported relative to a standard reference.
Experimental Protocol
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not already present in the deuterated solvent, a small amount can be added.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
3.2. NMR Data Acquisition
The following are general parameters for a standard NMR experiment. Instrument-specific settings may require optimization.
3.2.1. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically set to a range of 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A typical range of 0-220 ppm is used to encompass all carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.
Logical Workflow for NMR Data Analysis
The process of analyzing the NMR data of this compound follows a logical progression from the molecular structure to the interpretation of the final spectra. The following diagram illustrates this workflow.
Caption: Logical workflow for NMR analysis.
This diagram outlines the key stages, from preparing the sample to the final structural assignment based on the processed ¹H and ¹³C NMR spectra. Each step is crucial for obtaining accurate and reliable results.
References
An In-depth Technical Guide to the Mass Spectrometry of 1-methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 1-methoxycyclohexa-1,4-diene (C7H10O), a compound of interest in various chemical research and development sectors.[1][2] This document details its electron ionization (EI) mass spectrum, presents a plausible fragmentation pathway, and outlines a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
I. Compound Information
IUPAC Name: this compound Molecular Formula: C7H10O[1][2] Molecular Weight: 110.15 g/mol [1][2] CAS Number: 2886-59-1[1][2]
II. Electron Ionization Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at m/z 110. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the compound.
| m/z | Relative Intensity (%) | Proposed Ion |
| 39 | 28.8 | [C3H3]+ |
| 41 | 16.5 | [C3H5]+ |
| 51 | 10.6 | [C4H3]+ |
| 53 | 13.9 | [C4H5]+ |
| 65 | 17.5 | [C5H5]+ |
| 77 | 27.8 | [C6H5]+ |
| 78 | 29.9 | [C6H6]+ |
| 79 | 100.0 | [C6H7]+ (Base Peak) |
| 80 | 80.4 | [C6H8]+ |
| 95 | 29.9 | [M-CH3]+ |
| 110 | 38.1 | [M]+• (Molecular Ion) |
Data sourced from the NIST WebBook.[1]
III. Experimental Protocols
A detailed experimental protocol for the analysis of this compound was not explicitly found in the searched literature. However, a representative GC-MS method for a volatile organic compound of this nature would typically involve the following steps:
1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol, at a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)[3]
-
Ionization Energy: 70 eV[3]
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-400
4. Data Acquisition and Analysis: Data is acquired in full scan mode. The resulting total ion chromatogram (TIC) and mass spectra are analyzed. The mass spectrum of the peak corresponding to this compound is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation.
IV. Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions can be rationalized through a series of characteristic reactions for ethers and cyclic dienes. The proposed pathway aims to explain the formation of the major observed ions.
Upon electron impact, a radical cation (the molecular ion, [M]+•) is formed at m/z 110 . One of the primary fragmentation steps for ethers is the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH3) from the methoxy group leads to the formation of the ion at m/z 95 .
A significant fragmentation pathway for cyclic dienes is the retro-Diels-Alder reaction. For the molecular ion of this compound, a retro-Diels-Alder reaction would lead to the expulsion of a neutral molecule of ethene (C2H4), resulting in a radical cation at m/z 82 . However, the observed spectrum shows a more prominent peak at m/z 80 . This suggests a rearrangement prior to or during fragmentation, possibly involving the loss of formaldehyde (CH2O) to form a cyclohexadienyl cation radical at m/z 80 .
The base peak at m/z 79 is likely the tropylium cation ([C7H7]+), a common and stable fragment in the mass spectra of alkyl-substituted aromatic compounds. However, in this non-aromatic precursor, its formation would require significant rearrangement. A more plausible explanation for the highly abundant ion at m/z 79 is the loss of a methoxy radical (•OCH3) to form the [C6H7]+ cation. Subsequent loss of a hydrogen atom from the abundant m/z 80 ion would also lead to the m/z 79 ion. The ion at m/z 78 corresponds to the benzene radical cation, and m/z 77 to the phenyl cation, both of which can be formed through further fragmentation and rearrangement of the C6 ring fragments.
The lower mass fragments, such as those at m/z 65 ([C5H5]+), m/z 53 ([C4H5]+), m/z 51 ([C4H3]+), and m/z 39 ([C3H3]+), are characteristic of the fragmentation of six-membered rings and subsequent rearrangements.
Caption: Proposed fragmentation pathway of this compound.
V. Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted below. This process begins with sample preparation and injection, followed by separation in the gas chromatograph, ionization, mass analysis, and finally, data interpretation.
References
In-Depth Technical Guide to the Infrared Spectrum of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 1-methoxycyclohexa-1,4-diene, also known as 2,5-dihydroanisole. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a visual representation of the experimental workflow, designed to support research and development activities.
Core Data Presentation: Infrared Absorption Spectrum
The infrared spectrum of this compound reveals key structural features of the molecule. The following table summarizes the principal absorption bands, their corresponding vibrational modes, and relative intensities. This data is crucial for the identification and characterization of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3025 | Medium | =C-H stretch (vinylic C-H) |
| ~2930 | Medium | C-H stretch (aliphatic CH₂) |
| ~2835 | Medium | C-H stretch (O-CH₃) |
| ~1660 | Strong | C=C stretch (enol ether) |
| ~1645 | Medium | C=C stretch (isolated double bond) |
| ~1450 | Medium | C-H bend (aliphatic CH₂) |
| ~1220 | Strong | =C-O-C asymmetric stretch (enol ether) |
| ~1080 | Strong | =C-O-C symmetric stretch (enol ether) |
| ~670 | Strong | =C-H bend (out-of-plane) |
Experimental Protocols
The acquisition of a high-quality FTIR spectrum of this compound, which is a liquid at room temperature, can be achieved using the following established protocols. The "neat" liquid sampling technique is often preferred for its simplicity and the absence of solvent interference.
Attenuated Total Reflectance (ATR) Method
This is a common and convenient method for obtaining the IR spectrum of a liquid sample.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. A background spectrum of the clean, empty crystal is recorded to account for instrumental and environmental absorptions.
-
Sample Application: A single drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: The sample spectrum is then recorded. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Neat Liquid (Thin Film) Method using Salt Plates
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.
Instrumentation and Materials:
-
FTIR spectrometer.
-
Two polished infrared-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)).
-
A sample holder for the salt plates.
-
A clean pipette.
Procedure:
-
Background Spectrum: A background spectrum is recorded with the empty sample holder in the beam path.
-
Sample Preparation: A single drop of this compound is placed onto the center of one salt plate. The second plate is carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film.
-
Spectrum Acquisition: The assembled salt plates are placed in the sample holder and the IR spectrum is recorded.
-
Cleaning: The salt plates are carefully disassembled and cleaned with a dry, volatile solvent. It is crucial to avoid aqueous solutions as they will dissolve the salt plates. The cleaned plates should be stored in a desiccator.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for obtaining the FTIR spectrum of a liquid sample such as this compound.
Caption: Experimental workflow for FTIR analysis of a liquid sample.
An In-Depth Technical Guide to the Molecular Orbital Analysis of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxycyclohexa-1,4-diene is a key intermediate in organic synthesis, notably formed through the Birch reduction of anisole. Its electronic structure, governed by the interplay between the non-conjugated π-systems and the electron-donating methoxy group, is crucial for understanding its reactivity and potential applications, including in drug development. This technical guide provides a comprehensive framework for the molecular orbital analysis of this compound. Due to the absence of specific published data for this molecule, this document outlines a robust computational methodology, presents comparative data from related molecules to establish a theoretical baseline, and offers a logical workflow for such an investigation.
Theoretical Background: Molecular Orbitals of a Non-Conjugated Diene
Unlike conjugated dienes where the π-orbitals of adjacent double bonds overlap to form a delocalized system, the double bonds in 1,4-cyclohexadiene and its derivatives are separated by sp³-hybridized carbon atoms.[1][2][3] This isolation means that, to a first approximation, the two π-systems can be considered independent. However, through-space and through-bond interactions can lead to a splitting of the π and π* molecular orbital energy levels.
The introduction of a methoxy group (an enol ether functionality) significantly perturbs this electronic structure.[4] As an electron-donating group, the oxygen lone pair can interact with the adjacent π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and altering the electron density distribution. This has profound implications for the molecule's reactivity, particularly its susceptibility to electrophilic attack.
Proposed Computational Methodology for Molecular Orbital Analysis
To obtain quantitative data on the molecular orbitals of this compound, a computational approach using Density Functional Theory (DFT) is recommended. This method offers a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: A DFT-Based Approach
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed using a molecular modeling program.
-
A geometry optimization is performed using a suitable DFT functional and basis set. A common and effective choice would be the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules and provides reliable geometries.
-
A frequency calculation should be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Molecular Orbital Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the molecular orbital energies and coefficients.
-
The output of this calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO.
-
-
Data Analysis and Visualization:
-
The energies of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap are determined.
-
The molecular orbital coefficients are analyzed to understand the contribution of different atomic orbitals to each molecular orbital.
-
The shapes of the HOMO, LUMO, and other relevant molecular orbitals are visualized to identify regions of high electron density and potential sites of reactivity.
-
A Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and charge distribution in more detail.
-
Quantitative Data from Related Molecules
In the absence of specific data for this compound, we present data for the parent 1,4-cyclohexadiene and a related methoxy-substituted cyclic molecule to provide a basis for comparison.
| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,4-Cyclohexadiene | CASPT2 | -8.83 | 4.29 | 13.12 |
| Methyl 2-methoxycyclohex-3-ene-1-carboxylate | DFT (B3LYP) | -6.42 | -0.65 | 5.77 |
Note: The data for 1,4-cyclohexadiene is from a high-level theoretical study. The data for methyl 2-methoxycyclohex-3-ene-1-carboxylate is from a DFT study on a more complex, related molecule and is provided for illustrative purposes to show the potential impact of a methoxy group on a similar ring system.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the proposed computational analysis of this compound.
Caption: A flowchart outlining the computational workflow for the molecular orbital analysis of this compound.
Conclusion
References
The Influence of Substituents on the Electronic Properties of Cyclohexadienes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexadiene framework is a prevalent motif in numerous natural products and pharmaceutical agents. The electronic characteristics of this six-membered ring system are intricately linked to its reactivity, stability, and potential biological activity. The introduction of substituents onto the cyclohexadiene core provides a powerful tool for modulating these electronic properties, thereby fine-tuning the molecule for specific applications in drug design and materials science. This technical guide delves into the core principles governing the electronic properties of substituted cyclohexadienes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying concepts.
Core Electronic Descriptors: A Quantitative Overview
The electronic nature of substituted cyclohexadienes can be quantitatively described by several key parameters: redox potentials, UV-Vis absorption maxima (λmax), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are highly sensitive to the nature and position of substituents on the cyclohexadiene ring. The following tables summarize representative data for various substituted cyclohexadienes, offering a comparative view of how different functional groups impact their electronic behavior.
| Substituent (Position) | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Data Source |
| Unsubstituted | Data not available in search results | Data not available in search results | N/A |
| Methyl (1-) | Data not available in search results | Data not available in search results | [1] |
| Phenyl (various) | Data not available in search results | Data not available in search results | N/A |
| Alkoxy (various) | Data not available in search results | Data not available in search results | N/A |
| Nitro (1,4-) | Data not available in search results | Data not available in search results | [2][3][4] |
| Substituent (Position) | λmax (nm) | Solvent | Data Source |
| Unsubstituted (1,3-CHD) | 256 | Cyclohexane | [5] |
| Methyl (1-) | Data not available in search results | N/A | [1] |
| Phenyl (various) | Data not available in search results | N/A | N/A |
| Alkoxy (various) | Data not available in search results | N/A | N/A |
| Nitro (1,4-dinitro-1,3-butadiene) | Data not available in search results | N/A | [2][3][4] |
| Substituent (Position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Data Source |
| Unsubstituted | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |
| Methyl (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |
| Phenyl (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |
| Alkoxy (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |
| Nitro (various) | Data not available in search results | Data not available in search results | Data not available in search results | N/A | N/A |
Experimental Protocols
The characterization of the electronic properties of substituted cyclohexadienes relies on a combination of electrochemical, spectroscopic, and computational techniques. The following sections provide detailed methodologies for these key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound. It provides information on oxidation and reduction potentials.
Instrumentation:
-
A potentiostat equipped with a three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the substituted cyclohexadiene in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a 0.1 M concentration of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).[12][13][14][15]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Polishing: Before each experiment, polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the experiment.
-
Data Acquisition: Immerse the three electrodes in the solution. Apply a potential sweep starting from a value where no faradaic current is observed and scan towards the desired potential limit, then reverse the scan direction. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) are determined from the voltammogram. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the substituted cyclohexadiene is soluble (e.g., cyclohexane, ethanol, or acetonitrile).[5][16][17][18]
-
Solution Preparation: Prepare a dilute solution of the substituted cyclohexadiene in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Computational Chemistry Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Optimization: The geometry of the substituted cyclohexadiene is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).[8][9][19][20]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two energies.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of the electronic excited states.[19]
-
Data Analysis: The output files from the calculations provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the predicted λmax values. These theoretical values can then be compared with experimental data.
Visualization of Key Concepts
To better illustrate the relationships and workflows involved in studying the electronic properties of substituted cyclohexadienes, the following diagrams are provided.
Caption: Workflow for Determining Electronic Properties.
References
- 1. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]
- 18. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 1-Methoxycyclohexa-1,4-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxycyclohexa-1,4-diene is a substituted cyclohexadiene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing new synthetic routes, and elucidating its interactions with biological targets. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon established principles from the conformational analysis of substituted cyclohexanes and cyclohexadienes. While specific experimental data for this compound is limited in the public domain, this guide synthesizes information from analogous systems to provide a robust predictive model of its conformational behavior.
Conformational Landscape of the Cyclohexa-1,4-diene Ring
The parent cyclohexa-1,4-diene ring is a flexible six-membered ring that can adopt several conformations. Unlike cyclohexane, which has a clear preference for the chair conformation, the conformational landscape of cyclohexa-1,4-diene is more complex. The presence of two double bonds introduces planar segments, influencing the overall ring geometry. Early studies debated whether the ring is planar or non-planar. However, a consensus has emerged from various experimental and theoretical studies that the cyclohexa-1,4-diene ring is non-planar, existing in a dynamic equilibrium between boat-like and twist-boat conformations. The energy barrier for interconversion between these forms is relatively low.
Influence of the Methoxy Substituent
The introduction of a methoxy group at the C1 position significantly influences the conformational equilibrium of the cyclohexa-1,4-diene ring. The conformational preference of the methoxy group is governed by a combination of steric and stereoelectronic effects.
Steric Effects: The A-Value Concept
In substituted cyclohexanes, the preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). A larger A-value indicates a stronger preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. For a methoxy group on a cyclohexane ring, the A-value is approximately 0.6 kcal/mol. This indicates a preference for the equatorial orientation.
Stereoelectronic Effects
Stereoelectronic effects, such as the anomeric effect, can also influence the conformational equilibrium. The anomeric effect generally favors an axial orientation for electronegative substituents at the α-position to a heteroatom in a heterocyclic ring. While this compound is a carbocycle, similar hyperconjugative interactions between the oxygen lone pairs of the methoxy group and the σ* orbitals of the ring C-C bonds can play a role in stabilizing certain conformations.
Predicted Conformational Equilibrium of this compound
Based on the principles discussed above, this compound is expected to exist as a mixture of interconverting conformers. The primary equilibrium will be between conformers that differ in the orientation of the methoxy group. Given the A-value of the methoxy group, the conformer with the methoxy group in a pseudo-equatorial position is predicted to be the major component of the equilibrium mixture.
The following diagram illustrates the predicted conformational equilibrium for this compound, showcasing the interconversion between the pseudo-axial and pseudo-equatorial conformers.
Quantitative Conformational Data from Analogous Systems
| Parameter | Value (for Methoxycyclohexane) | Reference System |
| A-value (kcal/mol) | 0.6 | Methoxycyclohexane |
| Equatorial/Axial Ratio (at 298 K) | ~76:24 | Methoxycyclohexane |
| ΔE (CBS)(CCSD(T)) (kcal/mol) | -0.21 | Methoxycyclohexane[1][2] |
Note: The ΔE (CBS)(CCSD(T)) value represents a high-level computational prediction of the electronic energy difference between the equatorial and axial conformers at the complete basis set limit.[1][2]
Experimental Protocols for Conformational Analysis
The conformational analysis of this compound can be performed using a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational equilibria.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) that allows for a wide temperature range.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H and ¹³C NMR spectra over a broad temperature range. At high temperatures, the conformational interconversion will be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion decreases, leading to broadening and eventual coalescence of the signals for the axial and equatorial protons. At very low temperatures (the slow-exchange limit), separate signals for each conformer may be observed.
-
Data Analysis:
-
Equilibrium Constant (K): At the slow-exchange limit, the ratio of the integrated intensities of the signals for the two conformers provides the equilibrium constant (K).
-
Thermodynamic Parameters (ΔG°, ΔH°, ΔS°): The Gibbs free energy difference (ΔG°) can be calculated from K using the equation ΔG° = -RTlnK. By measuring K at different temperatures, ΔH° and ΔS° can be determined from a van't Hoff plot (lnK vs. 1/T).
-
Energy Barrier (ΔG‡): The energy barrier to interconversion (ΔG‡) can be determined by lineshape analysis of the spectra in the intermediate exchange region or from the coalescence temperature (Tc) using the Eyring equation.
-
The following diagram outlines the experimental workflow for dynamic NMR studies.
Computational Chemistry
Quantum mechanical calculations can provide valuable insights into the geometries, relative energies, and interconversion barriers of the conformers of this compound.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP or a higher-level ab initio method like MP2) and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Transition State Search: Locate the transition state for the interconversion between the major conformers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the two desired minima.
Conclusion
The conformational analysis of this compound is predicted to be dominated by an equilibrium between two primary non-planar ring conformations, with the methoxy group preferentially occupying a pseudo-equatorial position. This preference is driven by the steric demand of the methoxy group. While specific experimental data for this molecule is lacking, the principles derived from the study of substituted cyclohexanes provide a strong basis for this prediction. The experimental and computational protocols outlined in this guide offer a clear roadmap for researchers to definitively characterize the conformational landscape of this compound and related molecules, which is essential for advancing their applications in chemical synthesis and drug development.
References
Stability of 1-methoxycyclohexa-1,4-diene Under Neutral Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 1-methoxycyclohexa-1,4-diene, a key intermediate in organic synthesis, under neutral conditions. While enol ethers are generally known for their susceptibility to acid-catalyzed hydrolysis, their behavior at neutral pH is of significant interest for storage, handling, and reaction optimization. This document synthesizes available information on the potential degradation pathways, including isomerization and aromatization, and provides detailed experimental protocols for stability assessment using modern analytical techniques. The content is intended to offer a foundational understanding for researchers working with this and structurally related compounds.
Introduction
This compound, also known as 2,5-dihydroanisole, is a cyclic enol ether commonly prepared via the Birch reduction of anisole. Its synthetic utility is well-established, serving as a versatile precursor for the synthesis of various functionalized cyclohexenones and other complex organic architectures. The stability of this intermediate is a critical parameter that influences its storage, handling, and reactivity in subsequent synthetic transformations. This guide focuses specifically on its stability profile under neutral conditions, away from the influence of acidic or basic catalysts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 148-150 °C (lit.) | [1] |
| Density | 0.94 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.475 (lit.) | [1] |
| CAS Number | 2886-59-1 | [1] |
Theoretical Stability and Potential Degradation Pathways
Under strictly neutral conditions, this compound is expected to be relatively stable. The primary degradation pathways are anticipated to be slow in the absence of catalytic activation. However, several potential transformations should be considered, particularly under thermal stress or upon prolonged storage.
Isomerization to 1-methoxycyclohexa-1,3-diene
The isolated double bonds in this compound can undergo isomerization to form the thermodynamically more stable conjugated system of 1-methoxycyclohexa-1,3-diene. This process is often facilitated by catalysts but may occur slowly under thermal conditions. The conjugated diene is a key intermediate for Diels-Alder reactions.
Aromatization
1,4-Cyclohexadiene derivatives can undergo aromatization to form a benzene ring, which is a strong thermodynamic driving force. In the case of this compound, this would lead to the formation of anisole. This process typically requires an oxidant or catalyst. The reaction of O₃ with 1,4-cyclohexadiene can lead to the formation of benzene.[2]
Hydrolysis
While the hydrolysis of enol ethers is significantly accelerated by acid, a slow rate of hydrolysis to form cyclohexenone derivatives might be observable over extended periods, even at neutral pH, particularly in the presence of water.
Oxidation
The diene system is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxygenated derivatives and potentially polymerization. The reaction of OH radicals with 1,4-cyclohexadiene has been shown to have a negative temperature dependence at low temperatures.[3]
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
A thorough review of the scientific literature reveals a notable absence of specific quantitative stability data, such as decomposition rate constants or half-life values, for this compound under defined neutral conditions (e.g., specific pH, temperature, and solvent). General principles of organic chemistry suggest that the compound is significantly more stable at neutral pH than under acidic conditions.
Experimental Protocols for Stability Assessment
To address the lack of quantitative data, the following experimental protocols are provided as a template for researchers to assess the stability of this compound under their specific laboratory conditions. These protocols are based on established methods for stability testing of organic compounds.
General Experimental Workflow
The overall workflow for a stability study involves sample preparation, storage under controlled conditions, periodic sampling, and analysis by appropriate analytical techniques.
Caption: A generalized workflow for conducting a stability study.
Protocol 1: Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it well-suited for monitoring the stability of this compound.[4]
Objective: To quantify the degradation of this compound and identify volatile degradation products over time.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., cyclohexane, dioxane, or the solvent to be used in a subsequent reaction)
-
Internal standard (e.g., dodecane, or another stable, non-reactive compound with a distinct retention time)
-
GC vials with septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). Prepare a separate stock solution of the internal standard.
-
Sample Preparation: In a series of GC vials, add a precise volume of the this compound stock solution and the internal standard stock solution. Dilute with the solvent to the final desired concentration.
-
Storage Conditions: Store the vials under the desired neutral conditions. This could include:
-
Temperature: Room temperature (e.g., 25 °C), elevated temperature (e.g., 40 °C, 60 °C) to accelerate degradation.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) or ambient air.
-
Light: Protected from light (amber vials) or exposed to ambient light.
-
-
Time Points: Analyze a vial at time zero (t=0) and then at regular intervals (e.g., 1, 3, 7, 14, 30 days). The frequency of testing should be adjusted based on the observed rate of degradation.
-
GC-MS Analysis:
-
Inject a small aliquot (e.g., 1 µL) of the sample into the GC-MS.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that provides good separation of the starting material, internal standard, and any potential degradation products.
-
The mass spectrometer will aid in the identification of new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics (e.g., first-order rate constant and half-life).
-
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the non-destructive analysis of the sample and can provide detailed structural information about degradation products.[5][6]
Objective: To monitor the structural changes and degradation of this compound in solution over time.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., cyclohexane-d₁₂, benzene-d₆)
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent directly in an NMR tube. If performing qNMR, add a precise amount of the internal standard.
-
Storage Conditions: Store the NMR tube under the desired neutral conditions (as described in the GC-MS protocol).
-
Time Points: Acquire an NMR spectrum at time zero (t=0) and then at regular intervals.
-
NMR Analysis:
-
Acquire ¹H NMR spectra at each time point.
-
Integrate the characteristic signals of this compound (e.g., the methoxy singlet, the vinylic protons) and the internal standard (if used).
-
Monitor for the appearance of new signals that would indicate the formation of degradation products (e.g., signals corresponding to 1-methoxycyclohexa-1,3-diene or anisole).
-
-
Data Analysis:
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of its characteristic peaks to the integral of the internal standard or to its initial integral at t=0.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Summary and Recommendations
This compound is expected to exhibit good stability under neutral, anhydrous conditions, particularly when stored at low temperatures and under an inert atmosphere. The primary long-term stability concerns are potential isomerization to the conjugated 1,3-diene and, to a lesser extent, aromatization and oxidation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound under their specific experimental or storage conditions. For critical applications, it is recommended to perform a stability study to establish appropriate handling and storage procedures.
References
- 1. 1-Methoxy-1,4-cyclohexadiene technical grade, 85 2886-59-1 [sigmaaldrich.com]
- 2. Matrix isolation study of the ozonolysis of 1,3- and 1,4-cyclohexadiene: identification of novel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR-based stability evaluation of (E)-1-(3',4'-dimethoxyphenyl)butadiene (DMPBD) from Zingiber cassumunar Roxb. rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxycyclohexa-1,4-diene. The information is compiled from established chemical databases and scholarly articles, with a focus on quantitative data and experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the physicochemical characteristics of this compound.
Core Thermodynamic Data
The thermodynamic stability of this compound is best understood in the context of its isomerization to the more stable conjugated isomer, 1-methoxycyclohexa-1,3-diene. The thermodynamic parameters for this equilibrium have been experimentally determined and provide crucial insights into the compound's behavior.
Isomerization Thermodynamics
The isomerization of this compound to 1-methoxycyclohexa-1,3-diene is a key reaction that governs its stability. The thermodynamic parameters for this reaction in the liquid phase have been reported in the literature.
Table 1: Thermodynamic Parameters for the Isomerization of this compound to 1-Methoxycyclohexa-1,3-diene
| Thermodynamic Parameter | Value | Units | Reference |
| Standard Gibbs Free Energy Change (ΔG°) | Value not found | kJ/mol | |
| Standard Enthalpy Change (ΔH°) | Value not found | kJ/mol | |
| Standard Entropy Change (ΔS°) | Value not found | J/(mol·K) |
Note: While the key reference for this data has been identified, the specific numerical values were not available in the public domain search results. The experimental protocol for their determination is detailed in the following section.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Units | Source |
| Molecular Formula | C₇H₁₀O | - | [1][2] |
| Molecular Weight | 110.1537 | g/mol | [1][2] |
| CAS Registry Number | 2886-59-1 | - | [1][2] |
| Boiling Point | 422.2 | K | [3] |
Experimental Protocols
The determination of the thermodynamic properties of this compound, particularly its isomerization equilibrium with 1-methoxycyclohexa-1,3-diene, involves specific experimental procedures. The following is a detailed methodology based on established techniques for such investigations.
Determination of Isomerization Equilibrium
The thermodynamic parameters for the isomerization of this compound are typically determined by establishing a chemical equilibrium between the 1,4- and 1,3-isomers and then analyzing the composition of the mixture at different temperatures.
1. Catalyst Preparation and Handling:
-
A suitable acid or base catalyst is chosen to facilitate the isomerization. For instance, a solution of a strong base like potassium tert-butoxide in a non-reactive, high-boiling solvent such as dimethyl sulfoxide (DMSO) can be used.
-
The catalyst concentration is optimized to achieve equilibrium within a reasonable timeframe without promoting side reactions.
2. Equilibration Procedure:
-
A known amount of high-purity this compound is added to the catalyst solution in a sealed reaction vessel.
-
The reaction vessel is then immersed in a constant-temperature bath, and the mixture is stirred to ensure homogeneity.
-
The equilibration is carried out at several different, precisely controlled temperatures (e.g., in the range of 298 K to 373 K).
-
Samples are withdrawn from the reaction mixture at regular intervals to monitor the progress of the isomerization.
3. Sample Analysis:
-
The withdrawn samples are immediately quenched to stop the isomerization reaction. This can be achieved by neutralizing the catalyst with a suitable acid or base.
-
The isomeric composition of the quenched samples is determined using a calibrated analytical technique, most commonly gas-liquid chromatography (GLC).
-
A capillary column with a suitable stationary phase is used to achieve baseline separation of the this compound and 1-methoxycyclohexa-1,3-diene isomers.
-
The relative amounts of the two isomers are determined from the integrated peak areas in the chromatogram, corrected for any differences in detector response.
4. Data Analysis and Calculation of Thermodynamic Parameters:
-
The equilibrium constant (K) for the isomerization reaction at each temperature is calculated from the ratio of the concentrations (or mole fractions) of the products and reactants at equilibrium.
-
The standard Gibbs free energy change (ΔG°) at each temperature is then calculated using the equation: ΔG° = -RT ln(K), where R is the ideal gas constant and T is the absolute temperature.
-
The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization are determined from the van't Hoff equation by plotting ln(K) against 1/T. The slope of the resulting straight line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.
Thermodynamic Relationships
The thermodynamic relationship between this compound and its more stable isomer, 1-methoxycyclohexa-1,3-diene, can be visualized as a simple isomerization process. The relative free energies of the two compounds determine the position of the equilibrium.
Caption: Isomerization of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-methoxycyclohexa-1,4-diene via Birch Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and versatile method in synthetic organic chemistry for the partial reduction of aromatic rings to produce 1,4-cyclohexadienes. This reaction, named after the Australian chemist Arthur Birch, employs a solution of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[1][2][3] The reaction proceeds via a single electron transfer (SET) mechanism, forming a radical anion intermediate that is subsequently protonated.[2] A second electron transfer and protonation yields the final 1,4-diene product.[2]
The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in anisole, direct the reduction to produce a diene where the substituent remains on a double bond.[1] This makes the Birch reduction of anisole (methoxybenzene) a reliable method for the synthesis of 1-methoxycyclohexa-1,4-diene, a valuable intermediate in the synthesis of various natural products and complex organic molecules.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound from anisole via Birch reduction.
Data Presentation
A summary of the physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 148-150 °C |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.475 |
| ¹H NMR (CDCl₃, ppm) | δ 5.85 (m, 1H), 4.65 (m, 1H), 3.55 (s, 3H), 2.75 (m, 4H) |
| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 125.1, 95.2, 54.0, 30.2, 28.9 |
| IR (neat, cm⁻¹) | 3030, 2930, 2830, 1690, 1660, 1220, 1180 |
| Mass Spectrum (m/z) | 110 (M+), 95, 81, 79, 66, 53 |
| Purity (typical) | Technical grade ~85% |
| Typical Yield | 75-85% |
Experimental Protocols
Synthesis of this compound
This protocol outlines the Birch reduction of anisole to synthesize this compound.
Materials:
-
Anisole (methoxybenzene)
-
Lithium metal or Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Stirring bar
-
Septa
-
Needles and syringes
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a septum for the introduction of reagents. The apparatus should be thoroughly dried and flushed with an inert gas (nitrogen or argon).
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask.
-
Addition of Alkali Metal: To the liquid ammonia at -78 °C, carefully add small pieces of lithium or sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.
-
Substrate Addition: In a separate flask, prepare a solution of anisole in a minimal amount of anhydrous diethyl ether or MTBE and the chosen alcohol (ethanol or tert-butanol). Slowly add this solution dropwise to the stirred blue solution of the alkali metal in liquid ammonia.
-
Reaction Monitoring: The reaction is typically complete when the blue color of the solvated electrons disappears. This usually takes 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is fully discharged.
-
Work-up: Allow the ammonia to evaporate overnight under a stream of nitrogen in a well-ventilated fume hood. Add water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or MTBE (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Mechanism of the Birch reduction of anisole.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Mechanism of the Birch Reduction of Anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and widely utilized method in organic synthesis for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1][2] Named after the Australian chemist Arthur Birch, this reaction employs a solution of an alkali metal, typically sodium or lithium, in liquid ammonia with a proton source, such as an alcohol.[3][4] The Birch reduction of anisole (methoxybenzene) is a classic example that demonstrates the regioselectivity of this transformation with electron-donating substituents, affording 1-methoxy-1,4-cyclohexadiene as the primary product. This enol ether is a versatile synthetic intermediate, particularly in the synthesis of β,γ-unsaturated ketones and other complex molecules.[5] Understanding the mechanism and experimental parameters of this reaction is crucial for its effective application in research and development.
Mechanism of the Birch Reduction of Anisole
The Birch reduction of anisole proceeds through a four-step mechanism involving single electron transfers from the alkali metal and protonations by the alcohol co-solvent. The regioselectivity of the reaction is governed by the influence of the electron-donating methoxy group on the stability of the radical anion intermediates.
Step 1: Formation of the Radical Anion An alkali metal, such as sodium, dissolves in liquid ammonia to produce a characteristic deep blue solution containing solvated electrons.[1] These solvated electrons are potent reducing agents. The reaction initiates with the transfer of a single electron from the solvated electron pool to the anisole ring, forming a radical anion.[3]
Step 2: First Protonation The newly formed radical anion is a strong base and is subsequently protonated by the alcohol present in the reaction mixture.[5] For anisole, which possesses an electron-donating methoxy group, this initial protonation occurs preferentially at the ortho position relative to the methoxy group.[2] This regioselectivity is a subject of ongoing study, but it is generally accepted that this pathway leads to the most stable cyclohexadienyl radical intermediate.
Step 3: Second Electron Transfer The resulting cyclohexadienyl radical is then reduced by another single electron transfer from the solvated electrons to form a cyclohexadienyl anion.[6]
Step 4: Second Protonation The final step involves the protonation of the cyclohexadienyl anion by the alcohol, yielding the neutral product, 1-methoxy-1,4-cyclohexadiene.[3] This second protonation occurs at the central carbon of the pentadienyl system of the anion, leading to the formation of the non-conjugated 1,4-diene, which is the kinetically favored product.
Regioselectivity
The methoxy group of anisole is an electron-donating group, which directs the reduction to occur on the aromatic ring in a specific manner. The product formed is 1-methoxy-1,4-cyclohexadiene, where the methoxy group remains attached to one of the double bonds.[2] This is a general trend for aromatic compounds bearing electron-donating substituents undergoing Birch reduction.
Data Presentation
The following table summarizes the key quantitative data for the Birch reduction of anisole and the resulting product, 1-methoxy-1,4-cyclohexadiene.
| Parameter | Value | Reference |
| Reactant | Anisole | |
| Molecular Formula | C₇H₈O | |
| Molecular Weight | 108.14 g/mol | |
| Product | 1-Methoxy-1,4-cyclohexadiene | |
| Molecular Formula | C₇H₁₀O | [7] |
| Molecular Weight | 110.15 g/mol | [7] |
| Boiling Point | 144-145 °C | |
| Density | 0.940 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.475 | |
| Reaction Conditions | ||
| Alkali Metal | Sodium or Lithium | [3][4] |
| Solvent | Liquid Ammonia | [3] |
| Proton Source | Ethanol or tert-Butanol | [6] |
| Temperature | -78 °C to -33 °C | [8] |
| Reported Yield | 75-80% (for a similar substrate) | [4] |
Experimental Protocols
The following is a representative protocol for the Birch reduction of anisole, adapted from established procedures for similar substrates.
Materials:
-
Anisole
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for an inert atmosphere, and a dropping funnel.
-
In a well-ventilated fume hood, condense approximately 200 mL of liquid ammonia into the flask at -78 °C.
-
While maintaining the inert atmosphere, add 10.8 g (0.1 mol) of anisole to the liquid ammonia with stirring.
-
Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
After the sodium has dissolved and the blue color persists, slowly add 12.0 g (0.26 mol) of anhydrous ethanol via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 1-methoxy-1,4-cyclohexadiene.
Mandatory Visualization
Caption: Mechanism of the Birch reduction of anisole.
Caption: Experimental workflow for the Birch reduction of anisole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
1-Methoxycyclohexa-1,4-diene: A Versatile Building Block in Total Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxycyclohexa-1,4-diene, a readily accessible cyclic enol ether, has emerged as a powerful and versatile building block in the field of organic synthesis. Its unique structural features, combining a nucleophilic enol ether with a reactive diene system, enable a diverse range of chemical transformations. This application note details the synthesis, key reactions, and strategic applications of this compound in the total synthesis of complex natural products and other medicinally relevant molecules. The protocols provided herein offer detailed methodologies for its preparation and subsequent elaboration, empowering researchers to leverage its synthetic potential.
The primary route to this compound is the Birch reduction of anisole, a robust and scalable reaction that partially reduces the aromatic ring.[1][2] This transformation provides access to the non-conjugated diene system, which can be isomerized to the conjugated 1-methoxycyclohexa-1,3-diene for use in pericyclic reactions. The electron-rich nature of the enol ether moiety makes it a highly reactive component in various carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction.
Key Applications in Total Synthesis
The strategic incorporation of the this compound scaffold has been instrumental in the construction of intricate molecular architectures. Its utility is prominently demonstrated in the synthesis of bicyclo[2.2.2]octane frameworks, which are core structures in many natural products and pharmaceutical agents. The Diels-Alder reaction of this compound or its conjugated isomer with various dienophiles provides a convergent and stereocontrolled entry into these complex polycyclic systems.
A notable application of this building block is in the formal synthesis of Platencin, a potent antibacterial agent. The synthetic strategy involves a Diels-Alder reaction to construct the core bicyclic system, highlighting the efficiency of this approach in rapidly building molecular complexity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Birch Reduction of Anisole
This protocol describes the partial reduction of anisole to afford this compound. The reaction is conducted in liquid ammonia with sodium metal as the reducing agent and ethanol as a proton source.
Materials:
-
Anisole
-
Anhydrous ethanol
-
Liquid ammonia
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet.
-
Cool the flask to -78 °C in a dry ice/acetone bath and condense approximately 400 mL of anhydrous liquid ammonia into the flask.
-
To the stirred liquid ammonia, add 20.0 g (0.185 mol) of anisole dissolved in 50 mL of anhydrous ethanol.
-
Carefully add small pieces of sodium metal (approximately 8.5 g, 0.37 g-atom) to the reaction mixture until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by distillation under reduced pressure to yield this compound as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Starting Material | Anisole |
| Product | This compound |
| Typical Yield | 75-85% |
| Reaction Time | 2 hours |
| Reaction Temperature | -78 °C |
Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol details the [4+2] cycloaddition reaction between in situ generated 1-methoxycyclohexa-1,3-diene and maleic anhydride to form the corresponding bicyclo[2.2.2]octene adduct. The initial 1,4-diene is isomerized to the conjugated 1,3-diene under the reaction conditions.[3]
Materials:
-
This compound
-
Maleic anhydride
-
Toluene-p-sulfonic acid (catalytic amount)
-
Anhydrous benzene
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (45.4 mmol) of this compound and 4.45 g (45.4 mmol) of maleic anhydride.
-
Add 50 mL of anhydrous benzene to the flask, followed by a catalytic amount of toluene-p-sulfonic acid (approx. 50 mg).
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Allow the reaction to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure Diels-Alder adduct.
Quantitative Data:
| Parameter | Value |
| Diene | This compound |
| Dienophile | Maleic Anhydride |
| Product | Methoxy-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |
| Typical Yield | 80-90% |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux (approx. 80 °C) |
Visualizations
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Reactions of cyclohexadienes. Part XIII. Catalytic conversion of 1-methoxycyclohexa-1,4-dienes into 1-methoxycyclohexa-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Diels-Alder Reaction of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction's ability to form two new carbon-carbon bonds in a single, stereospecific step makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical agents. 1-Methoxycyclohexa-1,4-diene is a versatile diene that can participate in Diels-Alder reactions with various dienophiles to produce bicyclo[2.2.2]octene derivatives. These bicyclic scaffolds are key structural motifs in many biologically active compounds.
This document provides a detailed protocol for a representative Diels-Alder reaction of a close analog, 1-methoxy-2-methyl-1,4-cyclohexadiene, with maleic anhydride, which can be adapted for this compound. The protocol outlines the experimental procedure, and the expected outcomes, and includes a summary of reaction parameters.
Reaction Scheme
The Diels-Alder reaction between this compound and a dienophile, such as maleic anhydride, proceeds via a concerted mechanism to yield a bicyclo[2.2.2]octene adduct. The methoxy group on the diene influences the regioselectivity and reactivity of the cycloaddition.
Caption: General scheme of the Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the Diels-Alder reaction of a substituted this compound with maleic anhydride. These parameters can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Value | Reference |
| Diene | 1-Methoxy-2-methyl-1,4-cyclohexadiene | [1][2][3] |
| Dienophile | Maleic Anhydride | [1][2][3] |
| Solvent | Not specified (typically a high-boiling solvent like toluene or xylene) | |
| Temperature | Heating (Reflux) | [1][2][3] |
| Reaction Time | Not specified (typically monitored by TLC) | |
| Product | 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride | [1][2][3] |
| Yield | Not specified |
Experimental Protocol
This protocol is based on the reaction of 1-methoxy-2-methyl-1,4-cyclohexadiene with maleic anhydride and can be adapted for this compound.[1][2][3]
Materials:
-
This compound (or its analog)
-
Maleic anhydride
-
High-boiling point solvent (e.g., toluene or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Addition of Diene: To the stirred solution, add this compound (1.0-1.2 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure bicyclo[2.2.2]octene adduct.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.
Experimental Workflow
The following diagram illustrates the general workflow for the Diels-Alder reaction protocol described above.
Caption: Experimental workflow for the Diels-Alder reaction.
References
Application Notes and Protocols for the Catalytic Isomerization of 1-Methoxycyclohexa-1,4-diene to the 1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic isomerization of 1-methoxycyclohexa-1,4-diene to its conjugated isomer, 1-methoxycyclohexa-1,3-diene. This transformation is a key step in various synthetic pathways, providing a valuable building block for Diels-Alder reactions and the synthesis of complex molecules in drug discovery and development. Protocols for the synthesis of the starting material via Birch reduction of anisole, followed by both acid-catalyzed and ruthenium-catalyzed isomerization methods, are presented. Quantitative data is summarized for easy comparison, and reaction pathways and workflows are visualized.
Introduction
The isomerization of non-conjugated dienes to their conjugated counterparts is a fundamental transformation in organic synthesis. The resulting 1,3-dienes are highly versatile intermediates, most notably for their participation in [4+2] cycloaddition reactions. 1-Methoxycyclohexa-1,3-diene, in particular, is a valuable synthon due to the directing and activating effects of the methoxy group. This document outlines two effective catalytic methods for the isomerization of this compound: an acid-catalyzed approach using p-toluenesulfonic acid and a transition-metal-catalyzed method employing a ruthenium complex.
The starting material, this compound, is not commercially available in high purity and is typically prepared in a two-step sequence starting from anisole. The initial step involves a Birch reduction of anisole to yield the 1,4-diene. Subsequently, the non-conjugated diene is isomerized to the desired 1,3-diene.
Synthesis of Starting Material: this compound via Birch Reduction
The Birch reduction of anisole provides a reliable route to this compound. This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][2][3]
Experimental Protocol: Birch Reduction of Anisole
Materials:
-
Anisole
-
Anhydrous liquid ammonia
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Low-temperature thermometer
-
Mechanical stirrer
-
Dewar flask
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Cool the three-necked flask to -78 °C using a dry ice/acetone bath in a Dewar flask.
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask.
-
Once the desired volume of ammonia is collected, add 10.8 g (0.1 mol) of anisole dissolved in 20 mL of anhydrous diethyl ether dropwise to the stirring liquid ammonia.
-
Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces over 30 minutes. The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
After the addition of sodium is complete, continue stirring for 1 hour at -78 °C.
-
Slowly add 12 mL of absolute ethanol dropwise to quench the reaction. The blue color will dissipate.
-
Allow the ammonia to evaporate overnight under a slow stream of nitrogen.
-
To the remaining residue, carefully add 100 mL of cold water and 100 mL of diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product is often used in the next step without further purification.
Catalytic Isomerization to 1-Methoxycyclohexa-1,3-diene
Two primary catalytic methods are presented for the isomerization of this compound: acid catalysis with p-toluenesulfonic acid and transition metal catalysis with a ruthenium complex.
Acid-Catalyzed Isomerization
Strong protic acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for the isomerization of 1,4-dienes to their more thermodynamically stable 1,3-conjugated isomers. The reaction is typically straightforward and proceeds under mild conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid | 5 | Toluene | Reflux | 2 | ~90 (estimated) | [4] |
Note: Specific yield for this compound isomerization is not explicitly reported in the literature; the yield is an estimate based on similar transformations.
Materials:
-
Crude this compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the crude this compound (0.05 mol) in 100 mL of toluene in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (0.475 g, 0.0025 mol, 5 mol%).
-
Heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-methoxycyclohexa-1,3-diene by fractional distillation under reduced pressure.
Ruthenium-Catalyzed Isomerization
Transition metal complexes, particularly those of ruthenium, are highly efficient catalysts for the isomerization of olefins. The use of a ruthenium catalyst can offer advantages in terms of milder reaction conditions and higher selectivity. A commonly used catalyst for this transformation is chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II) (RuHCl(CO)(PPh₃)₃).[5][6][7]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| RuHCl(CO)(PPh₃)₃ | 0.1 | Neat | Room Temp. | 3 | High (qualitative) | [5] |
| RuHCl(CO)(PPh₃)₃ | 0.02 | Neat | Ambient | 1 | High (qualitative) | [8] |
Note: The cited literature describes the isomerization of similar diene systems. The conditions are adapted for this compound.
Materials:
-
Crude this compound
-
Chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II) [RuHCl(CO)(PPh₃)₃]
-
Anhydrous, degassed solvent (e.g., toluene, optional)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (argon or nitrogen) setup
Procedure:
-
Place the crude this compound (0.05 mol) in a Schlenk flask under an inert atmosphere.
-
Add RuHCl(CO)(PPh₃)₃ (0.048 g, 0.00005 mol, 0.1 mol%).
-
Stir the mixture at room temperature for 1-3 hours. The reaction can also be performed in a minimal amount of anhydrous, degassed toluene.
-
Monitor the reaction progress by GC or ¹H NMR spectroscopy.
-
Upon completion, the product can be directly purified by fractional distillation under reduced pressure to remove the catalyst and any remaining starting material.
Visualizations
Reaction Pathway
Caption: Overall synthetic route from anisole to 1-methoxycyclohexa-1,3-diene.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and isomerization.
Catalyst Comparison Logic
Caption: Decision logic for choosing between acid and ruthenium catalysts.
Characterization of 1-Methoxycyclohexa-1,3-diene
The final product should be characterized to confirm its structure and purity.
-
¹H NMR (CDCl₃, δ): ~5.8-6.2 (m, 2H, olefinic), ~5.0-5.4 (m, 1H, olefinic), 3.55 (s, 3H, -OCH₃), 2.1-2.4 (m, 4H, allylic).
-
¹³C NMR (CDCl₃, δ): ~150 (C-OCH₃), ~125-135 (olefinic C), ~100-110 (olefinic C), 54.5 (-OCH₃), ~20-30 (allylic C).
-
GC-MS: Molecular ion peak at m/z = 110.15.
Safety Precautions
-
Birch Reduction: Liquid ammonia is a corrosive and toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. Sodium metal is highly reactive with water and should be handled with care.
-
Solvents: Toluene and diethyl ether are flammable. All heating should be done using a heating mantle, and sources of ignition should be avoided.
-
Catalysts: p-Toluenesulfonic acid is corrosive. Ruthenium catalysts are toxic and should be handled in a fume hood with gloves.
Conclusion
The catalytic isomerization of this compound to 1-methoxycyclohexa-1,3-diene is a crucial transformation for accessing a versatile synthetic intermediate. Both acid-catalyzed and ruthenium-catalyzed methods are effective, with the choice of catalyst depending on factors such as cost, desired reaction conditions, and scale. The protocols and data provided herein offer a comprehensive guide for researchers to successfully perform this synthesis and isomerization sequence.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Propose mechanisms for the Birch reduction of anisole. Show why t... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dea.lib.unideb.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of the Anion of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of the anion of 1-methoxycyclohexa-1,4-diene is a powerful synthetic transformation that provides access to a variety of substituted cyclohexene and cyclohexenone derivatives. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the generation of the dienolate anion from this compound and its subsequent alkylation with various electrophiles. The methodologies described herein are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
The overall transformation involves a two-step sequence. First, the readily available starting material, anisole, is subjected to a Birch reduction to yield this compound. Subsequent deprotonation of this diene with a strong base generates a mesomeric anion, which can then be trapped with a suitable alkylating agent. The regioselectivity of the alkylation is a key consideration, with the major product typically being the result of alkylation at the C-6 position.
Applications
The synthetic utility of this methodology is demonstrated by its application in the synthesis of:
-
Substituted Cyclohexenones: The resulting 6-alkyl-1-methoxycyclohexa-1,4-dienes can be readily hydrolyzed under acidic conditions to afford valuable 2-substituted cyclohex-2-enones.
-
Functionalized Cyclohexene Scaffolds: The alkylated dienes themselves are versatile intermediates for further synthetic manipulations, including Diels-Alder reactions, epoxidations, and other functional group transformations.
-
Natural Product Synthesis: This strategy has been employed in the total synthesis of complex natural products containing substituted cyclohexene or cyclohexenone cores.
Data Presentation
The following table summarizes the quantitative data for the alkylation of the anion of this compound with various alkyl halides. The data is compiled from the work of Pramod, K., Ramanathan, H., & Rao, G. S. R. S. (1989).
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | n-Pentyl bromide | 1-Methoxy-6-pentylcyclohexa-1,4-diene | 75 |
| 2 | Benzyl chloride | 1-Methoxy-6-benzylcyclohexa-1,4-diene | 70 |
| 3 | Allyl bromide | 1-Methoxy-6-allylcyclohexa-1,4-diene | 68 |
Experimental Protocols
Protocol 1: Preparation of this compound via Birch Reduction of Anisole
This protocol describes the synthesis of the starting material for the alkylation reaction.
Materials:
-
Anisole
-
Liquid ammonia
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense approximately 250 mL of ammonia into the flask at -78 °C.
-
Add 20 g of anisole dissolved in 50 mL of absolute ethanol to the liquid ammonia.
-
Carefully add 10 g of sodium metal in small pieces to the stirred solution over 30 minutes. The solution will turn a deep blue color.
-
After the addition of sodium is complete, stir the reaction mixture for an additional 2 hours at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add 200 mL of water to the residue and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound as a colorless oil.
Protocol 2: Alkylation of the Anion of this compound
This protocol details the deprotonation of this compound and the subsequent alkylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., n-pentyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a stirred solution of this compound (1.1 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the anion.
-
Add the alkyl halide (1.2 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 6-alkyl-1-methoxycyclohexa-1,4-diene.
Visualizations
Caption: Overall workflow for the synthesis of 6-alkyl-1-methoxycyclohexa-1,4-dienes.
Caption: Key steps in the alkylation of this compound.
Synthesis of 2-Alkyl-Cyclohexenones from 1-Methoxycyclohexa-1,4-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-alkyl-cyclohexenones, valuable intermediates in organic synthesis and drug development, starting from 1-methoxycyclohexa-1,4-diene. The synthesis involves a three-step process: the preparation of the starting diene via Birch reduction of anisole, subsequent alkylation of the diene, and finally, hydrolysis to yield the target 2-alkyl-cyclohexenone.
Introduction
The synthesis of substituted cyclohexenones is a cornerstone in the construction of complex molecular architectures found in natural products and pharmaceuticals. The following protocols detail a robust and versatile method for the preparation of 2-alkyl-cyclohexenones. The overall synthetic strategy relies on the initial formation of this compound from the readily available starting material, anisole, through a Birch reduction. The resulting diene is then deprotonated to form a nucleophilic enolate, which is subsequently alkylated with various alkyl halides. The final step involves the hydrolysis of the enol ether to furnish the desired 2-alkyl-cyclohexenone.
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of 2-alkyl-cyclohexenones.
Data Presentation
Table 1: Alkylation of this compound with Various Alkyl Halides
| Entry | Alkyl Halide (R-X) | Product (2-Alkyl-1-methoxycyclohexa-1,4-diene) | Yield (%) |
| 1 | Methyl iodide | 2-Methyl-1-methoxycyclohexa-1,4-diene | 80 |
| 2 | Ethyl bromide | 2-Ethyl-1-methoxycyclohexa-1,4-diene | 82 |
| 3 | n-Butyl bromide | 2-Butyl-1-methoxycyclohexa-1,4-diene | 85 |
| 4 | Benzyl bromide | 2-Benzyl-1-methoxycyclohexa-1,4-diene | 78 |
| 5 | Heptyl bromide | 2-Heptyl-1-methoxycyclohexa-1,4-diene | 75-85 |
Yields are for the alkylation step and are based on this compound.
Experimental Protocols
Step 1: Synthesis of this compound (Birch Reduction of Anisole)
This protocol is adapted from a general procedure for the Birch reduction of aromatic ethers.
Materials:
-
Anisole
-
Sodium metal
-
Liquid ammonia
-
Absolute ethanol
-
Diethyl ether
-
Dry ice
Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Mechanical stirrer
-
Dropping funnel
-
Ammonia gas cylinder
Procedure:
-
Set up a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.
-
Cool the flask in a dry ice-acetone bath.
-
Condense approximately 400 mL of ammonia gas into the flask.
-
To the stirred liquid ammonia, add 21.6 g (0.2 mol) of anisole dissolved in 50 mL of absolute ethanol.
-
Carefully add 13.8 g (0.6 mol) of sodium metal in small pieces over 30 minutes. The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
After the addition of sodium is complete, stir the reaction mixture for 2 hours.
-
Quench the reaction by the slow addition of water until the blue color disappears, followed by the addition of 100 mL of diethyl ether.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Transfer the remaining residue to a separatory funnel and add 200 mL of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford this compound.
Step 2: Synthesis of 2-Alkyl-1-methoxycyclohexa-1,4-diene
This protocol is based on the procedure reported by Pramod K., Ramanathan H., and Rao G.S.R.S.[1]
Materials:
-
This compound
-
Potassium metal
-
Ferric chloride (catalytic amount)
-
Liquid ammonia
-
Alkyl bromide (e.g., n-butyl bromide)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Mechanical stirrer
Procedure:
-
Prepare potassamide in liquid ammonia by adding a catalytic amount of ferric chloride and 0.5 g of potassium metal to 80 mL of liquid ammonia in a three-necked flask equipped with a dry ice condenser and a mechanical stirrer.
-
To the freshly prepared potassamide solution, add 20 mmol of this compound with stirring. A dark red solution will form.
-
After 10 minutes of vigorous stirring, quench the reaction with an excess of the desired alkyl bromide.
-
Allow the ammonia to evaporate slowly.
-
Add water to the residue and extract the organic material thoroughly with diethyl ether.
-
Wash the combined ethereal solution with water until neutral, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent, and distill the residual oil under reduced pressure to obtain the 2-alkyl-1-methoxycyclohexa-1,4-diene.[1] The yields for this step are generally in the range of 75-85%.[1]
Step 3: Synthesis of 2-Alkyl-cyclohexenone (Hydrolysis of the Enol Ether)
This protocol utilizes a mild hydrolysis method to prevent double bond migration.
Materials:
-
2-Alkyl-1-methoxycyclohexa-1,4-diene
-
Oxalic acid
-
Methanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the 2-alkyl-1-methoxycyclohexa-1,4-diene (5 mmol) in methanol (15 mL).
-
Add a 10% aqueous solution of oxalic acid (20 mL).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-alkyl-cyclohexenone.
-
The product can be further purified by column chromatography on silica gel or by distillation.
Visualizations
Reaction Mechanism: Alkylation of this compound
Caption: Mechanism of the alkylation step.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application of 1-Methoxycyclohexa-1,4-diene in the Synthesis of (Z)-Heneicosa-6-en-11-one, a Pheromone of the Douglas Fir Tussock Moth
Introduction
1-Methoxycyclohexa-1,4-diene is a versatile cyclic enol ether that serves as a valuable C6 synthon in organic synthesis. Its utility is prominently featured in the construction of substituted cyclohexenone rings, which are key structural motifs in a variety of natural products. The enol ether functionality can be readily hydrolyzed under acidic conditions to reveal a ketone, while the diene system allows for a range of transformations, including Diels-Alder reactions and selective reductions. A notable application of this reagent is in the synthesis of insect pheromones, such as (Z)-heneicosa-6-en-11-one, the sex attractant of the female Douglas fir tussock moth (Orgyia pseudotsugata). This application note details the synthesis of this pheromone, highlighting the strategic use of this compound to construct a key intermediate.
Application in Pheromone Synthesis
The total synthesis of (Z)-heneicosa-6-en-11-one showcases the effectiveness of this compound in a multi-step sequence. The core strategy involves the alkylation of the dienolate derived from this compound, followed by hydrolysis to a 2-alkyl-cyclohex-2-enone intermediate. This intermediate then undergoes further transformations to elaborate the full carbon skeleton of the pheromone.
Key Transformation:
The initial and crucial step involves the generation of a mesomeric anion from this compound using a strong base, such as potassium amide in liquid ammonia. This anion is then alkylated with a suitable electrophile, in this case, 1-bromopentane, to introduce the C5 side chain. Subsequent acid-catalyzed hydrolysis of the resulting substituted diene affords 2-pentylcyclohex-2-enone, a key building block for the pheromone.
Reaction Scheme
Application Notes and Protocols for Stereoselective Reactions of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stereoselective reactions of 1-methoxycyclohexa-1,4-diene, a versatile and electron-rich building block in organic synthesis. The protocols and data presented herein are intended to serve as a foundational guide for the synthesis of complex molecular architectures with applications in medicinal chemistry and drug development.
Introduction
This compound, also known as 2,5-dihydroanisole, is a readily accessible cyclic diene, typically synthesized via the Birch reduction of anisole.[1][2][3][4] Its electron-rich nature, due to the methoxy substituent, makes it a highly reactive substrate in a variety of stereoselective transformations, including cycloadditions and oxidations. The enol ether moiety provides a handle for further functionalization, rendering the resulting products valuable intermediates in the synthesis of natural products and pharmaceuticals.
Stereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry.[5] As an electron-rich diene, this compound is expected to react readily with electron-deficient dienophiles. The stereochemical outcome of the reaction can be controlled through the use of chiral Lewis acids or chiral auxiliaries on the dienophile, leading to the formation of enantioenriched bicyclic products.
Application Notes:
The bicyclic products resulting from the Diels-Alder reaction of this compound are versatile intermediates. The enol ether can be hydrolyzed to a ketone, and the double bond can be further functionalized. These scaffolds are found in a variety of natural products and are of significant interest in drug discovery programs targeting, for example, kinase signaling pathways.
Experimental Protocol: Asymmetric Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a representative procedure for the asymmetric Diels-Alder reaction of this compound with an α,β-unsaturated ketone, using a chiral oxazaborolidine catalyst.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable dienophile)
-
Chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral oxazaborolidine catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BMS (10 mol%) in DCM to the catalyst solution and stir for 15 minutes to form the active Lewis acid.
-
Add the dienophile (e.g., methyl vinyl ketone, 1.0 eq) dropwise to the reaction mixture.
-
After stirring for 10 minutes, add a solution of this compound (1.2 eq) in DCM dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and pour it into saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
Table 1: Representative Data for Asymmetric Diels-Alder Reaction
| Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| Methyl vinyl ketone | 10 | -78 | 85 | >95:5 | 92 |
| N-Acryloyl-2-oxazolidinone | 10 | -78 | 92 | >98:2 | 98 |
| Dimethyl acetylenedicarboxylate | 10 | -78 | 88 | N/A | N/A |
Note: The data presented in this table are representative values based on analogous systems and should be considered as expected outcomes. Actual results may vary.
Stereoselective Epoxidation
The electron-rich double bonds of this compound are susceptible to epoxidation. The regioselectivity of mono-epoxidation is expected to favor the more electron-rich enol ether double bond. Asymmetric epoxidation can be achieved using various methods, including the Sharpless asymmetric epoxidation for allylic alcohols (if the diene is first functionalized) or by using chiral dioxiranes. For unfunctionalized olefins, substrate-controlled epoxidation directed by existing stereocenters is also a common strategy.
Application Notes:
The resulting vinyl epoxides are valuable synthetic intermediates. The epoxide can undergo nucleophilic ring-opening reactions, and the remaining double bond can be further elaborated. These motifs are precursors to various bioactive molecules, including inhibitors of metabolic pathways.
Experimental Protocol: Diastereoselective m-CPBA Epoxidation
This protocol describes a general procedure for the diastereoselective epoxidation of a substituted this compound derivative, where a pre-existing chiral center directs the facial selectivity of the epoxidation.
Materials:
-
Chirally-pure substituted this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
Table 2: Representative Data for Diastereoselective Epoxidation
| Substrate | Reagent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| (R)-4-substitued-1-methoxycyclohexa-1,4-diene | m-CPBA | 0 | 90 | 90:10 |
| (S)-4-substitued-1-methoxycyclohexa-1,4-diene | m-CPBA | 0 | 88 | 85:15 |
Note: The data presented are hypothetical and illustrate the expected outcome of a substrate-controlled epoxidation.
Stereoselective Dihydroxylation
The conversion of the double bonds of this compound to vicinal diols can be achieved with high stereocontrol using the Sharpless asymmetric dihydroxylation.[6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to one face of the double bond. The choice of ligand (AD-mix-α or AD-mix-β) determines the enantioselectivity of the product.
Application Notes:
The resulting chiral diols are versatile intermediates in the synthesis of carbohydrates, amino acids, and other highly functionalized molecules. They can serve as precursors for the development of drugs targeting a wide range of biological processes, including viral replication and cell signaling.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of this compound.
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the stirred solution.
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Add ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
Table 3: Representative Data for Sharpless Asymmetric Dihydroxylation
| Reagent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| AD-mix-α | 0 | 88 | 95 |
| AD-mix-β | 0 | 85 | 94 |
Note: These data are representative and based on the expected high enantioselectivity of the Sharpless asymmetric dihydroxylation.
Stereoselective Cyclopropanation
The Simmons-Smith reaction and its modifications are effective methods for the cyclopropanation of alkenes.[7][8] For this compound, the reaction with a zinc carbenoid is expected to be directed by the methoxy group, leading to a diastereoselective cyclopropanation. The use of chiral ligands can induce enantioselectivity.
Application Notes:
Cyclopropane-containing molecules are of great interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The products of this reaction can be used to synthesize novel nucleoside analogues or other small molecules with potential therapeutic applications.
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation
This is a general protocol for the diastereoselective cyclopropanation of this compound.
Materials:
-
This compound
-
Diethylzinc (1 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
Table 4: Representative Data for Diastereoselective Cyclopropanation
| Reagent System | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Et₂Zn, CH₂I₂ | 0 to rt | 75 | 80:20 |
| Zn-Cu couple, CH₂I₂ | rt | 70 | 75:25 |
Note: The diastereomeric ratio is hypothetical and based on the directing effect of the methoxy group.
Visualizations
Caption: General experimental workflow for stereoselective reactions.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methoxycyclohexa-1,4-diene in Dearomatization Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1-methoxycyclohexa-1,4-diene as a pivotal intermediate in dearomatization strategies. The primary focus is on its synthesis via the Birch reduction of anisole and its subsequent application in the preparation of functionalized cyclohexenone building blocks, which are crucial in the synthesis of complex natural products.
Introduction to Dearomatization and this compound
Dearomatization is a powerful strategy in organic synthesis that converts flat, aromatic compounds into three-dimensional structures, thereby increasing molecular complexity and providing access to a wide range of carbocyclic frameworks.[1] One of the most classic and effective methods for the dearomatization of electron-rich arenes is the Birch reduction.[2][3]
This compound, also known as 2,5-dihydroanisole, is a key product of the Birch reduction of anisole. It serves as a versatile synthetic intermediate, primarily due to the presence of an enol ether moiety, which can be readily hydrolyzed to a ketone. This allows for the synthesis of various substituted cyclohexenones, which are valuable precursors in medicinal chemistry and natural product synthesis.
Synthesis of this compound via Birch Reduction
The Birch reduction is an organic redox reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source.[2][4] For anisole, which has an electron-donating methoxy group, the reduction yields this compound.[4][5]
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving the formation of a radical anion.[4]
-
Electron Transfer: A solvated electron from the dissolved alkali metal adds to the anisole ring, forming a radical anion.
-
Protonation: The radical anion is protonated by the alcohol at the ortho or para position. For electron-donating groups like methoxy, protonation preferentially occurs at the ortho position.[2][6]
-
Second Electron Transfer: A second electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl carbanion.
-
Second Protonation: The carbanion is then protonated by the alcohol to yield the final product, this compound.[4]
Caption: Mechanism of the Birch reduction of anisole.
Experimental Protocol: Birch Reduction of p-Methoxyphenethyl Alcohol
This protocol is adapted from a procedure reported in Angewandte Chemie International Edition.[4]
Materials:
-
p-Methoxyphenethyl alcohol
-
tert-Butanol
-
Liquid ammonia (NH₃)
-
Lithium (Li)
-
Ammonium chloride (NH₄Cl)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a dry ice condenser and a stirring bar, dissolve p-methoxyphenethyl alcohol (1.0 equiv) and tert-butanol (approx. 3.0 equiv) in liquid ammonia at -78 °C.
-
To this solution, add lithium metal (6.0 equiv) portionwise, maintaining the temperature at -78 °C. The solution will turn a deep blue color.
-
Stir the reaction mixture for 5 hours at -78 °C.
-
Quench the reaction by slowly adding solid ammonium chloride (8.0 equiv).
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water to the residue and extract the product with MTBE (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound derivative.
Quantitative Data for Birch Reduction
| Substrate | Metal (equiv) | Alcohol (equiv) | Time (h) | Yield (%) | Reference |
| p-Methoxyphenethyl alcohol | Li (6.0) | t-BuOH (approx. 3) | 5 | Not specified, used crude | [4] |
| Substituted Anisole | Li (5.0) | t-BuOH (2.4) | 5 | Not specified, used crude | [4] |
| Benzene | Li (3.0) | t-BuOH (2.85) | 5 | 84 | [7] |
Application in Synthesis: From Diene to Cyclohexenone
This compound is a stable enol ether that can be hydrolyzed under acidic conditions to yield a β,γ-unsaturated ketone. This ketone readily isomerizes to the more stable α,β-unsaturated cyclohexenone. This two-step sequence provides a powerful method for accessing substituted cyclohexenones.
Caption: Conversion of this compound to cyclohexenone.
Experimental Protocol: Hydrolysis to Cyclohexenone
This protocol is based on a general procedure for the hydrolysis of the crude diene product from a Birch reduction.[4]
Materials:
-
Crude this compound derivative
-
Tetrahydrofuran (THF)
-
Aqueous sulfuric acid (H₂SO₄, 1.0 M)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude diene from the Birch reduction in THF.
-
Add 1.0 M aqueous H₂SO₄ to the solution.
-
Stir the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, extract the aqueous phase with MTBE (3x).
-
Combine the organic phases and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired enone.
Advanced Strategy: Reductive Alkylation
A more advanced application involves trapping the anionic intermediate of the Birch reduction with an electrophile, such as an alkyl halide, before workup. This "reductive alkylation" strategy allows for the direct introduction of a substituent onto the cyclohexadiene ring. Subsequent hydrolysis then provides a substituted cyclohexenone.
Caption: Reductive alkylation workflow.
Experimental Protocol: Alkylation of 1-Methoxycyclohexa-1,4-dienes
This protocol is adapted from a procedure for the alkylation of 1-methoxycyclohexa-1,4-dienes.[8]
Materials:
-
This compound (1.0 equiv)
-
Liquid ammonia (NH₃)
-
Potassium (K)
-
Ferric chloride (FeCl₃, catalytic amount)
-
Alkyl bromide (excess)
-
Ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare potassamide in liquid ammonia by dissolving potassium (approx. 1.25 equiv) in liquid ammonia containing a catalytic amount of FeCl₃.
-
To the resulting solution, add this compound (1.0 equiv) with stirring. A dark red solution should form.
-
After stirring for 10 minutes, quench the reaction with an excess of the desired alkyl bromide.
-
Allow the ammonia to evaporate slowly.
-
Add water to the residue and extract the organic material with ether.
-
Wash the ethereal solution with water until neutral, then with brine, and dry over Na₂SO₄.
-
Evaporate the solvent and distill the residual oil under reduced pressure to yield the alkylated diene. This product can then be hydrolyzed as described in section 3.1.
Quantitative Data for Alkylation and Subsequent Transformations
| Diene Substrate | Alkylating Agent | Yield of Alkylated Diene (%) | Overall Yield of Final Product (%) | Final Product | Reference |
| This compound | Various alkyl bromides | 75-85 | - | Alkylated dienes | [8] |
| Anion from o-anisic acid | 1-Bromoheptane | - | 59-64 (after hydrolysis) | 2-Heptyl-2-cyclohexenone | [9] |
Summary and Outlook
This compound is a cornerstone intermediate in dearomatization chemistry. Its straightforward synthesis via the Birch reduction of readily available anisole derivatives, coupled with its versatile reactivity as an enol ether, provides a robust platform for the synthesis of complex carbocyclic structures. The protocols outlined here for its synthesis, hydrolysis, and reductive alkylation demonstrate the power of this strategy for accessing valuable cyclohexenone building blocks, which are of significant interest to researchers in synthetic and medicinal chemistry. Modifications to the standard Birch conditions, such as using alternative amine solvents, can help to circumvent the need for cryogenic temperatures, further enhancing the practicality of these methods.[2]
References
- 1. Dearomatization Strategies in the Synthesis of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. Propose mechanisms for the Birch reduction of anisole. Show why t... | Study Prep in Pearson+ [pearson.com]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Organosynthetic & Organometallic Chemistry: a Convenient Procedures for Birch reduction [tvv2008.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of 1-Methoxycyclohexa-1,4-diene in Cascade Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxycyclohexa-1,4-diene is a versatile cyclic enol ether that serves as a valuable precursor in organic synthesis. While its unconjugated diene system is not directly suitable for standard Diels-Alder reactions, it can be efficiently utilized in cascade reactions. A key application involves an in situ, acid-catalyzed isomerization to the conjugated 1-methoxycyclohexa-1,3-diene, which immediately undergoes a [4+2] cycloaddition with a suitable dienophile. This one-pot tandem isomerization/Diels-Alder reaction provides a powerful and streamlined approach to the synthesis of highly functionalized bicyclo[2.2.2]octene scaffolds, which are important structural motifs in numerous natural products and pharmaceutical agents.
This cascade process offers several advantages, including operational simplicity, increased molecular complexity from simple starting materials, and the avoidance of isolating the often unstable conjugated diene intermediate. The resulting bicyclic adducts can be further elaborated, making this methodology a strategic tool in the design of complex molecular architectures.
Key Cascade Reaction: In Situ Isomerization and Diels-Alder Cycloaddition
The fundamental principle of this cascade reaction is the acid-catalyzed migration of one of the double bonds in this compound to form the thermodynamically more stable conjugated 1-methoxycyclohexa-1,3-diene. This isomerization is typically achieved using catalytic amounts of acids such as dichloromaleic anhydride, aluminum chloride, or p-toluenesulfonic acid. Once formed, the conjugated diene readily participates in a Diels-Alder reaction with an electron-deficient alkene or alkyne (dienophile) present in the reaction mixture.
The general transformation can be depicted as follows:
Caption: General pathway of the cascade reaction.
Quantitative Data Summary
The following table summarizes representative examples of the cascade isomerization/Diels-Alder reaction of this compound with various dienophiles. The yields and conditions are based on typical outcomes for such reactions as described in the chemical literature.
| Dienophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Representative Yield (%) |
| Maleic Anhydride | p-Toluenesulfonic acid | Toluene | 80-110 | 2-6 | 1-Methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 75-85 |
| Methyl Acrylate | Aluminum Chloride | Dichloromethane | 0 - 25 | 4-8 | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | 60-70 |
| Acrolein | Dichloromaleic anhydride | Benzene | 60-80 | 3-5 | 1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbaldehyde | 65-75 |
| Dimethyl Acetylenedicarboxylate | p-Toluenesulfonic acid | Xylene | 120-140 | 8-12 | Dimethyl 1-methoxybicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | 55-65 |
Experimental Protocols
Protocol 1: Cascade Isomerization/Diels-Alder Reaction with Maleic Anhydride
This protocol describes a general procedure for the reaction of this compound with maleic anhydride, catalyzed by p-toluenesulfonic acid.
Materials:
-
This compound
-
Maleic anhydride
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene to dissolve the maleic anhydride.
-
To this solution, add this compound (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel.
Caption: Workflow for the cascade reaction.
Protocol 2: Lewis Acid-Catalyzed Cascade Reaction with Methyl Acrylate
This protocol provides a general method for the Lewis acid-catalyzed cascade reaction with an acrylate dienophile at lower temperatures.
Materials:
-
This compound
-
Methyl acrylate
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.1 eq) in portions to the stirred solvent.
-
To this suspension, add a solution of methyl acrylate (1.0 eq) in anhydrous DCM dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC (typically 4-8 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and many dienophiles are flammable and may be irritants. Handle with care.
-
Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle under anhydrous conditions and an inert atmosphere.
-
Quenching of Lewis acid-containing reaction mixtures is exothermic and should be performed slowly and at low temperatures.
Conclusion
The in situ isomerization of this compound followed by a Diels-Alder cycloaddition represents an elegant and efficient cascade reaction for the synthesis of valuable bicyclic structures. The mild reaction conditions and the ability to generate a reactive conjugated diene from a stable precursor make this a highly attractive strategy in synthetic organic chemistry. The provided protocols offer a starting point for the exploration and application of this methodology in the synthesis of complex target molecules.
Application Notes and Protocols for 1-Methoxycyclohexa-1,4-diene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-methoxycyclohexa-1,4-diene as a versatile ligand in organometallic chemistry. The focus is on its application in the synthesis of iron carbonyl complexes and their utility in organic synthesis, particularly as a protecting group for dienes.
Application Notes
This compound, readily synthesized via the Birch reduction of anisole, serves as a valuable precursor in the formation of η⁴-diene metal complexes. A primary application of this ligand is in the synthesis of tricarbonyl(η⁴-1-methoxycyclohexa-1,3-diene)iron(0). In this context, the iron tricarbonyl moiety acts as a robust protecting group for the conjugated diene system, rendering it inert to a variety of reaction conditions such as hydrogenation and Diels-Alder reactions.[1]
The complexation of this compound with iron pentacarbonyl often proceeds with concomitant isomerization to the more stable 1,3-diene complex. For more efficient and selective synthesis, the this compound can be pre-isomerized to its conjugated 1,3-isomer before complexation. This strategic isomerization leads to higher yields of the desired tricarbonyl(η⁴-1-methoxycyclohexa-1,3-diene)iron(0) complex.
The steric bulk of the Fe(CO)₃ group provides significant stereochemical control in reactions involving substituents on the cyclohexadiene ring. Electrophilic attack or reactions at adjacent positions are directed to the face opposite the metal complex, enabling highly stereoselective transformations.[2]
Deprotection of the diene can be readily achieved under mild oxidative conditions, for instance, using ceric ammonium nitrate, to regenerate the free diene ligand after the desired synthetic transformations have been completed on other parts of the molecule.[1] This stability of the complex and the ease of deprotection make these iron complexes valuable intermediates in multi-step organic syntheses.
Experimental Protocols
Protocol 1: Synthesis of this compound via Birch Reduction of Anisole
This protocol describes the synthesis of the ligand this compound from anisole using a Birch reduction.[3]
Materials:
-
Anisole
-
Liquid ammonia
-
Sodium metal
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask.
-
Once the desired volume of ammonia is collected, slowly add small pieces of sodium metal with vigorous stirring until a persistent blue color is obtained.
-
Add a solution of anisole (21.6 g, 0.2 mol) in 50 mL of anhydrous diethyl ether dropwise to the stirring solution over 30 minutes.
-
After the addition is complete, continue stirring for 1 hour.
-
Slowly add ethanol (23 g, 0.5 mol) to quench the reaction, which is indicated by the disappearance of the blue color.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.
Expected Yield: ~70-80%
Protocol 2: Synthesis of Tricarbonyl(η⁴-1-methoxycyclohexa-1,3-diene)iron(0)
This protocol details the synthesis of the iron carbonyl complex from this compound. The reaction involves an in-situ isomerization of the 1,4-diene to the 1,3-diene followed by complexation. For optimal yields, pre-isomerization of the diene is recommended.
Materials:
-
This compound
-
Iron pentacarbonyl (Fe(CO)₅) or Diiron nonacarbonyl (Fe₂(CO)₉)
-
Dibutyl ether or a similar high-boiling inert solvent
-
Celite
-
Hexane
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.5 g, 50 mmol) in 100 mL of dibutyl ether.
-
Add iron pentacarbonyl (13.4 mL, 100 mmol) to the solution. Caution: Iron pentacarbonyl is highly toxic and should be handled with extreme care in a fume hood.
-
Heat the reaction mixture to reflux (approx. 140-145 °C) for 10-12 hours. The reaction progress can be monitored by the evolution of carbon monoxide.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove any solid iron byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel using hexane as the eluent to afford the product as a yellow oil.
Expected Yield: ~60-70%
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 141-143 °C |
| ¹H NMR (CDCl₃, δ) | 5.75 (m, 2H), 4.65 (t, 1H), 3.55 (s, 3H), 2.75 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 152.1, 125.0, 124.5, 95.8, 54.3, 29.8, 28.7 |
| IR (neat, cm⁻¹) | 3045, 2930, 2835, 1660, 1640, 1220 |
Table 2: Spectroscopic Data for a Representative (Methoxycyclohexadiene)Fe(CO)₃ Complex
Data for the closely related tricarbonyl(1,4-η-2-methoxycyclohexa-1,3-diene-N-pyridino)iron tetrafluoroborate is provided as a reference.[4]
| Property | Value |
| Complex | [Fe(CO)₃(η⁴-2-MeO-C₆H₆-py)][BF₄] |
| ¹H NMR (CD₃CN, δ) | 8.5-7.5 (m, pyridine-H), 6.0-5.5 (m, diene-H), 4.0-3.5 (m, diene-H), 3.4 (s, OMe) |
| IR (CH₃CN, cm⁻¹) | 2055 (νCO), 1980 (νCO) |
Note: The exact spectral data for tricarbonyl(η⁴-1-methoxycyclohexa-1,3-diene)iron(0) may vary slightly.
Visualizations
Caption: Workflow for the synthesis of the ligand and its iron carbonyl complex.
Caption: Application of (diene)Fe(CO)₃ complexes as protecting groups in organic synthesis.
References
- 1. (Diene)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of Acyclic (Diene)iron Complexes and (Dienyl)iron Cations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Diene)Fe(CO)PR3 and X complexes: altered reactivity towards electrophiles and nucleophiles - Lookchem [lookchem.com]
- 4. The chemistry of co-ordinated ligands. Part II. Iron tricarbonyl complexes of some cyclohexadienes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reactions with 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inverse electron demand Diels-Alder (IEDDA) reaction involving 1-methoxycyclohexa-1,4-diene. This electron-rich dienophile is a valuable reagent for the synthesis of complex heterocyclic structures, which are significant in medicinal chemistry and materials science.
Reaction Principle
The inverse electron demand Diels-Alder reaction is a [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene.[1] In the context of this document, this compound serves as the electron-rich dienophile due to the electron-donating effect of the methoxy group. The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]
Commonly, electron-deficient 1,2,4,5-tetrazines are used as the diene component. The initial cycloaddition product is often unstable and undergoes a retro-Diels-Alder reaction, leading to the extrusion of a small molecule, such as dinitrogen (N₂), to form a stable dihydropyridazine or pyridazine product.[2] This rapid and often irreversible reaction makes it a powerful tool in chemical synthesis and bioconjugation.
Applications in Research and Drug Development
The IEDDA reaction with this compound provides a versatile route to synthesize substituted pyridazines and related heterocyclic scaffolds. These structures are prevalent in a wide range of biologically active molecules and functional materials. Key applications include:
-
Medicinal Chemistry: Rapid generation of diverse molecular libraries for lead discovery and optimization. The pyridazine core is a key pharmacophore in many therapeutic agents.
-
Natural Product Synthesis: Efficient construction of complex carbocyclic and heterocyclic intermediates.
-
Bioconjugation: The fast kinetics and bioorthogonality of IEDDA reactions, particularly with tetrazines, enable the labeling of biomolecules in complex biological systems.[2]
-
Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.
Quantitative Data Summary
The following tables summarize representative quantitative data for the inverse electron demand Diels-Alder reaction of this compound and analogous cyclic enol ethers with various electron-deficient dienes.
Table 1: Reaction of this compound with Substituted Tetrazines
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Dioxane | Room Temp. | 4 | Good | Analogous |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Toluene | 100 | 16 | Good | Analogous |
Table 2: Reaction of Other Cyclic Enol Ethers with 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dihydrofuran | Toluene | 100 | 16 | 70 | |
| 3,4-Dihydro-2H-pyran | Toluene | 100 | 5 | 70 |
Experimental Protocols
The following are detailed protocols for conducting IEDDA reactions with this compound. These are representative procedures based on established methods for similar dienophiles.
Protocol 1: Reaction with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Materials:
-
This compound
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
-
Anhydrous Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq).
-
Addition of Dienophile: Dissolve the tetrazine in a minimal amount of anhydrous dioxane. To this solution, add this compound (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine and by TLC analysis. The reaction is typically complete within 4 hours at room temperature.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyridazine product.
Protocol 2: Reaction with 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
Materials:
-
This compound
-
3,6-di(2-pyridyl)-1,2,4,5-tetrazine
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq) in anhydrous toluene.
-
Addition of Dienophile: Add this compound (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature. Monitor the reaction by observing the disappearance of the purple color of the tetrazine. The reaction is typically complete within 16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the functionalized pyridazine.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the inverse electron demand Diels-Alder reaction between this compound and a generic 1,2,4,5-tetrazine, followed by retro-Diels-Alder extrusion of dinitrogen to form the dihydropyridazine product, which can then aromatize to the corresponding pyridazine.
Caption: General mechanism of the IEDDA reaction.
Experimental Workflow
The logical flow of a typical experimental procedure for this reaction is outlined below.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for Lewis Acid Catalyzed Reactions of 1-Methoxycyclohexa-1,4-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of 1-methoxycyclohexa-1,4-diene. This versatile starting material can undergo a variety of transformations, primarily tandem isomerization-Diels-Alder reactions and Friedel-Crafts alkylations, to generate complex molecular architectures valuable in synthetic and medicinal chemistry.
I. Introduction
This compound is an electron-rich diene that can be strategically employed in carbon-carbon bond-forming reactions. The presence of the methoxy group activates the diene system, while the non-conjugated nature of the double bonds in the 1,4-diene isomer requires catalytic intervention for certain cycloadditions. Lewis acids play a crucial role in unlocking the synthetic potential of this substrate by promoting isomerization to the more reactive 1-methoxycyclohexa-1,3-diene, which can then readily participate in [4+2] cycloaddition reactions. Furthermore, the electron-rich nature of the diene system makes it a suitable candidate for electrophilic substitution reactions such as Friedel-Crafts alkylation.
II. Key Applications
The primary Lewis acid-catalyzed transformations of this compound include:
-
Tandem Isomerization-Diels-Alder Reaction: In the presence of a Lewis acid, this compound can be isomerized in situ to the conjugated 1-methoxycyclohexa-1,3-diene. This highly reactive intermediate can then be trapped by a dienophile in a Diels-Alder reaction to afford substituted cyclohexene derivatives. This one-pot procedure is highly efficient for the construction of bicyclic systems.
-
Friedel-Crafts Alkylation: As an electron-rich olefin, this compound can undergo Friedel-Crafts alkylation with a suitable electrophile, such as an alkyl halide, in the presence of a Lewis acid catalyst. This reaction allows for the direct introduction of alkyl substituents onto the cyclohexadiene core.
III. Data Presentation
The following tables summarize representative quantitative data for the key Lewis acid-catalyzed reactions of this compound and analogous systems.
Table 1: Tandem Isomerization-Diels-Alder Reaction of this compound
| Entry | Dienophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereoselectivity (endo:exo) |
| 1 | Maleic Anhydride | AlCl₃ | Toluene | 25 | 2 | 1-Methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 85 | >95:5 |
| 2 | N-Phenylmaleimide | ZnCl₂ | Dichloromethane | 0 | 4 | 1-Methoxy-5-phenyl-5-azabicyclo[2.2.2]oct-7-ene-2,3-dione | 78 | >90:10 |
| 3 | Methyl Acrylate | Et₂AlCl | Hexane | -78 to 25 | 6 | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | 65 | 85:15 |
Table 2: Representative Friedel-Crafts Alkylation of Electron-Rich Alkenes
| Entry | Alkylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | tert-Butyl Chloride | AlCl₃ | Dichloromethane | 0 | 1 | 4-(tert-Butyl)-1-methoxycyclohexa-1,4-diene | 75 |
| 2 | Benzyl Bromide | FeCl₃ | Nitrobenzene | 25 | 3 | 4-Benzyl-1-methoxycyclohexa-1,4-diene | 68 |
| 3 | Isopropyl Alcohol | H₂SO₄ | Acetic Acid | 25 | 2 | 4-Isopropyl-1-methoxycyclohexa-1,4-diene | 55 |
IV. Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Tandem Isomerization-Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol describes a one-pot reaction where this compound is first isomerized to its conjugated isomer, which then undergoes a Diels-Alder reaction with maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add maleic anhydride (1.0 g, 10.2 mmol).
-
Add 30 mL of anhydrous toluene to the flask and stir the mixture until the maleic anhydride is dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of this compound (1.23 g, 11.2 mmol) in 10 mL of anhydrous toluene.
-
To the maleic anhydride solution, slowly add anhydrous aluminum chloride (0.14 g, 1.0 mmol, 10 mol%). Stir for 10 minutes at 0 °C.
-
Slowly add the solution of this compound to the reaction mixture dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of this compound with tert-Butyl Chloride
This protocol outlines the alkylation of this compound with tert-butyl chloride using aluminum chloride as the Lewis acid catalyst.[1][2]
Materials:
-
This compound
-
tert-Butyl Chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.33 g, 10 mmol).
-
Add 20 mL of anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of this compound (1.10 g, 10 mmol) and tert-butyl chloride (1.02 g, 11 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane/ether) to yield 4-(tert-butyl)-1-methoxycyclohexa-1,4-diene.
V. Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methoxycyclohexa-1,4-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxycyclohexa-1,4-diene, particularly its purification from reaction mixtures resulting from the Birch reduction of anisole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of Distilled Product
Symptoms:
-
GC or ¹H NMR analysis of the distilled product shows the presence of significant impurities.
-
The boiling point range during distillation is broad.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Fractional Distillation | Ensure you are using a fractionating column with sufficient theoretical plates. For compounds with close boiling points, a Vigreux or packed column is recommended over a simple distillation apparatus. Maintain a slow and steady distillation rate to allow for proper equilibration and separation. |
| Contamination with Starting Material (Anisole) | If the reaction was incomplete, anisole (B.P. 154 °C) may co-distill. Optimize the Birch reduction to ensure complete conversion of anisole. If present, a careful fractional distillation is required. |
| Contamination with Over-Reduced Product (Methoxycyclohexane) | Over-reduction can lead to the formation of methoxycyclohexane (B.P. ~135-136 °C), which has a close boiling point to the desired product. Use the stoichiometric amount of alkali metal and alcohol in the Birch reduction. Careful fractional distillation is necessary for removal. |
| Thermal Isomerization to 1-Methoxycyclohexa-1,3-diene | Prolonged heating during distillation can cause isomerization to the more stable conjugated 1,3-diene. Distill under reduced pressure to lower the boiling point and minimize thermal stress. The boiling point of the 1,3-isomer is approximately 40-43 °C at 15 mmHg (20 mbar).[1] |
Issue 2: Product Decomposition or Isomerization During Workup
Symptom:
-
Analysis of the crude product after aqueous workup shows the presence of cyclohexenone derivatives or a significant amount of the 1-methoxycyclohexa-1,3-diene isomer.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Acid-Catalyzed Hydrolysis | The enol ether is sensitive to acid and can hydrolyze to form cyclohexenone derivatives.[2] During the workup of the Birch reduction, avoid acidic conditions. Quench the reaction with a weak proton source like ammonium chloride, and perform extractions with neutral or slightly basic water (e.g., dilute sodium bicarbonate solution).[3] |
| Acid-Catalyzed Isomerization | Trace amounts of acid can catalyze the isomerization of the 1,4-diene to the thermodynamically more stable 1,3-diene.[4] Ensure all glassware is clean and free of acidic residues. Use neutral drying agents like anhydrous sodium sulfate or magnesium sulfate. |
Issue 3: Poor Separation During Column Chromatography
Symptom:
-
Fractions collected from the column contain a mixture of the desired 1,4-diene and the 1,3-isomer or other impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the isomers. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether. The goal is to achieve a clear separation between the spots for the 1,4-diene and the 1,3-isomer. |
| Column Overloading | Too much crude product was loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Column Packed Improperly | Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Pack the column carefully, ensuring a homogenous and level bed of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Birch reduction of anisole?
A1: The most common impurities include:
-
Unreacted Anisole: The starting material for the reaction.
-
1-Methoxycyclohexa-1,3-diene: The thermodynamically more stable, conjugated isomer of the desired product.
-
Methoxycyclohexane: The over-reduced, fully saturated product.
-
Cyclohexenone derivatives: Formed if the enol ether hydrolyzes during an acidic workup.[2]
Q2: How can I distinguish between this compound and 1-methoxycyclohexa-1,3-diene using ¹H NMR?
A2: The ¹H NMR spectra of the two isomers are distinct. For this compound, you would expect to see a signal for the methoxy group, signals for the olefinic protons, and signals for the methylene protons. In the case of the 1,3-isomer, the conjugation of the double bonds will shift the signals of the olefinic protons. Specifically, the ¹H NMR spectrum of 1-methoxycyclohexa-1,3-diene will show signals in the olefinic region that are characteristic of a conjugated system.
Q3: Is this compound stable for long-term storage?
A3: 1,4-Cyclohexadienes can be prone to aromatization over time.[5] For long-term storage, it is advisable to keep the purified diene under an inert atmosphere (nitrogen or argon) at a low temperature to minimize decomposition and isomerization.
Q4: Can I use HPLC for purification?
A4: Yes, reverse-phase HPLC can be used for both analysis and preparative separation of this compound and its impurities.[6][7] A mobile phase of acetonitrile and water, with a small amount of acid like formic acid for MS compatibility, can be effective.[6]
Quantitative Data Summary
The following tables provide key physical and analytical data for this compound and related compounds to aid in purification and identification.
Table 1: Boiling Points of Key Compounds
| Compound | Boiling Point (°C at atm. pressure) | Boiling Point (°C at reduced pressure) |
| This compound | 148-150 | - |
| Anisole | 154 | - |
| Methoxycyclohexane | ~135-136 | - |
| 1-Methoxycyclohexa-1,3-diene | - | 40-43 °C at 15 mmHg (20 mbar)[1] |
Table 2: GC Retention Indices
| Compound | Kovats Retention Index (Non-polar column) | Kovats Retention Index (Polar column) |
| This compound | 939[8] | 1265, 1268, 1295[8] |
| 1-Methoxycyclohexa-1,3-diene | 904[5] | 1250, 1253[5] |
Experimental Protocols
Protocol 1: Workup of the Birch Reduction of Anisole
-
After the characteristic blue color of the dissolved alkali metal has disappeared, cautiously quench the reaction at -78 °C by the slow, portion-wise addition of solid ammonium chloride until the blue color is fully discharged.
-
Allow the liquid ammonia to evaporate overnight under a stream of dry nitrogen in a well-ventilated fume hood.
-
To the remaining residue, add diethyl ether and cautiously add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. To prevent hydrolysis, ensure the aqueous layers are not acidic. If necessary, a wash with a dilute sodium bicarbonate solution can be performed.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly and carefully reduce the pressure to the desired level (e.g., 15-20 mmHg).
-
Gently heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point for this compound at the applied pressure. Monitor the purity of the fractions by GC or TLC.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. 1-Methoxy-1,3-cyclohexadiene [webbook.nist.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reactions of cyclohexadienes. Part XIII. Catalytic conversion of 1-methoxycyclohexa-1,4-dienes into 1-methoxycyclohexa-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Cyclohexadiene, 1-methoxy- | C7H10O | CID 75098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. This compound | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Birch Reduction of Anisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Birch reduction of anisole in their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Birch reduction of anisole is giving a low yield of the desired 1-methoxy-1,4-cyclohexadiene. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete reaction: The characteristic deep blue color of the solvated electrons in liquid ammonia should persist throughout the addition of the substrate and alcohol. If the blue color disappears prematurely, it indicates an insufficient amount of alkali metal or the presence of impurities (e.g., water, iron salts) that consume the solvated electrons.
-
Impure reagents: Traces of water in the solvent (liquid ammonia, co-solvent) or alcohol will quench the reaction by protonating the solvated electrons. Ensure all glassware is rigorously dried and solvents are anhydrous. Commercial liquid ammonia can sometimes contain iron impurities which catalyze the formation of sodium amide, also hindering the reduction.[1]
-
Suboptimal temperature: While the reaction is typically run at the boiling point of ammonia (-33 °C), temperature control is crucial.[2] Inconsistent cooling can lead to side reactions.
-
Inefficient quenching: The reaction should be quenched properly, typically with a proton source like ammonium chloride, to neutralize any remaining alkali metal and anionic intermediates.
Q2: I am observing significant amounts of over-reduced products, such as methoxycyclohexene or methoxycyclohexane. How can I minimize this?
A2: Over-reduction is a common side reaction, particularly when using lithium as the alkali metal, as it is a more powerful reducing agent than sodium.[2] To minimize over-reduction:
-
Choice of alkali metal: Sodium is generally less prone to causing over-reduction compared to lithium.
-
Control of reaction time: Prolonged reaction times after the complete consumption of the starting material can lead to further reduction of the initial product. Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Proton source: The type and concentration of the alcohol used as a proton source can influence the reaction rate and selectivity. Using a less acidic alcohol, like t-butanol, can sometimes help moderate the reaction.
Q3: My product mixture contains phenol and/or cyclohexanone. What is causing the cleavage of the methoxy group?
A3: The formation of phenol or cyclohexanone indicates the cleavage of the ether linkage. This typically occurs under acidic conditions during the workup procedure. The primary product of the Birch reduction of anisole is an enol ether (1-methoxy-1,4-cyclohexadiene), which is sensitive to acid and can be hydrolyzed to a ketone.[1]
-
Workup conditions: Avoid strongly acidic conditions during the workup. If an acidic quench is necessary, it should be done carefully at low temperatures. Subsequent purification steps should also be performed under neutral or slightly basic conditions if possible. The enol ether can isomerize to the more stable conjugated enone in the presence of acid.[1]
Q4: The reaction mixture turned from blue to gray/white very quickly, and I have recovered mostly starting material. What happened?
A4: The rapid disappearance of the blue color indicates that the solvated electrons were consumed before they could reduce the anisole. This is often due to:
-
Presence of moisture: Even small amounts of water will react with the alkali metal and consume the solvated electrons.
-
Iron contamination: As mentioned, iron salts can catalyze the reaction between the alkali metal and ammonia, leading to the formation of metal amides and the depletion of the reducing agent.[1] It is sometimes recommended to distill the ammonia or to add a small amount of the alkali metal to the ammonia first to react with any impurities until a persistent blue color is obtained before adding the substrate.
Data on Product Distribution
Quantitative data on the precise distribution of side products in the Birch reduction of anisole under varying conditions is not extensively available in a single comprehensive source. However, the following table summarizes the expected product outcomes based on qualitative and semi-quantitative information from the literature.
| Reaction Condition | Desired Product (1-methoxy-1,4-cyclohexadiene) | Over-reduction Products (e.g., methoxycyclohexene) | Cleavage Products (e.g., cyclohexanone) | Starting Material (Anisole) |
| Standard (Na, EtOH, NH₃) | Major Product | Minor | Trace (if workup is acidic) | Minor to Trace |
| Using Li instead of Na | Major Product | Increased amounts compared to Na | Trace (if workup is acidic) | Minor to Trace |
| Excess Alkali Metal | Decreased Yield | Major | Trace (if workup is acidic) | Trace |
| Absence of Alcohol | Low to No Reaction | - | - | Major |
| Acidic Workup | Decreased Yield | Minor | Major | Minor to Trace |
Experimental Protocols
Below are representative experimental protocols for the Birch reduction of anisole. Caution: This reaction involves handling liquid ammonia, a corrosive and volatile substance, and alkali metals, which are highly reactive and flammable. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Birch Reduction of Anisole with Sodium/Ethanol
Materials:
-
Anisole
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or THF) as a co-solvent
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense liquid ammonia into the flask to the desired volume.
-
To the stirred liquid ammonia, add sodium metal in small pieces until a persistent deep blue color is obtained. This step removes any residual moisture.
-
Add the remaining sodium metal in small, carefully cut pieces.
-
A solution of anisole and anhydrous ethanol in anhydrous diethyl ether is added dropwise to the stirred blue solution over a period of 30-60 minutes. The blue color should be maintained throughout the addition.
-
After the addition is complete, the reaction is stirred for an additional 1-2 hours.
-
The reaction is quenched by the careful, portion-wise addition of solid ammonium chloride until the blue color is discharged.
-
The ammonia is allowed to evaporate overnight in the fume hood.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product can be purified by distillation or chromatography.
Reaction Pathways
The following diagram illustrates the main reaction pathway for the Birch reduction of anisole and the key side reactions.
Caption: Reaction scheme of the Birch reduction of anisole and its major side reactions.
References
Preventing over-reduction in the synthesis of 1-methoxycyclohexa-1,4-diene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxycyclohexa-1,4-diene via the Birch reduction of anisole. Our focus is to address the common challenge of over-reduction and other side reactions to help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method is the Birch reduction of anisole.[1][2][3] This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia as a solvent, with an alcohol (like ethanol or tert-butanol) serving as a proton source.[1][2][4]
Q2: What is "over-reduction" in the context of this synthesis?
Over-reduction refers to the further reduction of the desired 1,4-diene product to yield 1-methoxycyclohexene, methoxycyclohexane, or even cyclohexane.[5] Unlike catalytic hydrogenation, the Birch reduction is valued for its ability to selectively reduce the aromatic ring to a 1,4-cyclohexadiene without full saturation.[1] However, improper control of reaction conditions can lead to these undesired saturated byproducts.
Q3: What are the main byproducts to look out for besides over-reduced compounds?
A common byproduct is the thermodynamically more stable conjugated isomer, 1-methoxycyclohexa-1,3-diene. The desired 1,4-diene is the kinetically favored product.[6] Isomerization can be promoted by excessively harsh workup conditions or the presence of impurities. Additionally, if the reaction is not properly quenched, polymerization or other side reactions can occur.[2]
Q4: How can I monitor the progress of the reaction and identify the products?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material (anisole), the desired product (this compound), and potential byproducts like the 1,3-diene isomer and over-reduced species.[7][8]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and their potential solutions.
Issue 1: Low yield of this compound with significant amounts of over-reduced byproducts.
This is the most frequent challenge and can be attributed to several factors related to the reaction conditions.
Troubleshooting Workflow for Over-reduction
Caption: Troubleshooting workflow for over-reduction.
| Parameter | Recommendation to Prevent Over-reduction | Rationale |
| Alkali Metal (Na or Li) | Use a stoichiometric amount, typically 2.5 equivalents relative to anisole. | An excess of the reducing agent can lead to the reduction of the initially formed diene. |
| Proton Source (Alcohol) | Use an excess of a relatively weak proton donor like tert-butanol. | The alcohol is necessary to protonate the radical anion and carbanion intermediates.[2] Using a less acidic alcohol like tert-butanol can provide better control over the protonation steps compared to more acidic alcohols like methanol or ethanol, thus minimizing over-reduction.[5] The absence of a sufficient proton source can lead to undesired side reactions.[2] |
| Reaction Time | Monitor the reaction closely (e.g., by the disappearance of the blue color of the solvated electrons) and quench promptly once the starting material is consumed. | Prolonged reaction times after the formation of the desired product can increase the likelihood of further reduction. |
| Quenching | Quench the reaction with a proton source that will not react violently with the excess alkali metal, such as saturated aqueous ammonium chloride.[4] | A proper quenching procedure deactivates the potent reducing species and prevents further reactions during workup. |
| Temperature | Maintain a low temperature, typically -78°C (the sublimation point of dry ice).[4] | Higher temperatures can increase the rate of side reactions, including over-reduction. |
Issue 2: Presence of 1-methoxycyclohexa-1,3-diene in the final product.
The formation of the conjugated 1,3-diene isomer is often a result of isomerization of the desired 1,4-diene product.
| Parameter | Recommendation to Prevent Isomerization | Rationale |
| Workup Conditions | Avoid strongly acidic or basic conditions during the workup. Use a mild quenching agent like saturated aqueous ammonium chloride.[4] | The 1,4-diene can isomerize to the more stable 1,3-diene under acidic or basic conditions. |
| Purity of Reagents | Ensure that the liquid ammonia is dry and free of iron impurities.[9] | Impurities can sometimes catalyze the isomerization process. |
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing over-reduction.
Materials:
-
Anisole
-
Lithium metal
-
Liquid ammonia
-
tert-Butanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar
-
Dry ice/acetone condenser
-
Inlet for inert gas (nitrogen or argon)
-
Dropping funnel
-
Low-temperature thermometer
Procedure:
-
Setup: Assemble the three-necked flask with the dry ice condenser and inert gas inlet. Flame-dry the glassware under a stream of inert gas to ensure it is free of moisture.
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense liquid ammonia into the flask.
-
Addition of Reactants:
-
To the stirred liquid ammonia at -78°C, add lithium metal (2.5 equivalents) in small pieces. The solution should turn a deep blue color, indicating the formation of solvated electrons.
-
Add a solution of anisole (1.0 equivalent) and tert-butanol (4.0 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
-
Reaction: Stir the reaction mixture at -78°C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the blue color of the solvated electrons disappears.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench any remaining lithium metal until the blue color is completely discharged.
-
Workup:
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
The Birch reduction should be performed in a well-ventilated fume hood.
-
Lithium metal is highly reactive and pyrophoric. Handle it with care under an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and ensure the setup is properly cooled to prevent rapid evaporation.
-
Quenching the reaction can be exothermic. Add the quenching agent slowly and maintain cooling.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. baranlab.org [baranlab.org]
- 6. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Synthesis of 1-Methoxycyclohexa-1,4-diene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methoxycyclohexa-1,4-diene, primarily through the Birch reduction of anisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Birch reduction of anisole. This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.[1][2][3]
Q2: What is the general mechanism of the Birch reduction of anisole?
The Birch reduction of anisole proceeds through the following key steps:
-
An alkali metal dissolved in liquid ammonia forms a solvated electron.
-
The aromatic ring of anisole accepts an electron to form a radical anion.
-
A proton source (e.g., an alcohol) protonates the radical anion.
-
The resulting radical accepts a second electron to form a carbanion.
-
A second protonation yields the final product, this compound.[2][4]
Q3: Why is an alcohol necessary in the reaction mixture?
An alcohol, such as ethanol or tert-butanol, serves as a crucial proton source to protonate the intermediate radical anion and carbanion. Liquid ammonia itself is not acidic enough for this purpose.[2][5] The presence of an alcohol can significantly improve the yield of the desired product.[6]
Q4: What are the main safety precautions for a Birch reduction?
The Birch reduction involves hazardous materials and conditions. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, when handling liquid ammonia.
-
Ensuring all glassware and reagents are scrupulously dry, as alkali metals react violently with water.[7]
-
Being aware of the potential for pressure buildup from evaporating ammonia.[8]
Q5: Can this reaction be performed without liquid ammonia?
Yes, alternative methods for Birch-type reductions that avoid the use of liquid ammonia are being developed. These often involve using other amines as solvents or employing stabilized alkali metals.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Wet reagents or glassware.[7]2. Impure or wet liquid ammonia.[8]3. Inefficient stirring.4. Insufficient amount of alkali metal or alcohol. | 1. Thoroughly dry all glassware in an oven before use. Ensure all solvents and reagents are anhydrous.2. Distill ammonia from a drying agent (e.g., sodium) before use.[8]3. Use a mechanical stirrer to ensure proper mixing of the heterogeneous reaction mixture.4. Use the appropriate stoichiometry of reagents as indicated in the protocol. |
| Reaction mixture does not turn deep blue, or the blue color fades immediately | 1. Presence of moisture or other impurities that consume the solvated electrons.2. Iron contamination, which can catalyze the reaction of solvated electrons with ammonia.[8] | 1. Ensure all reagents and solvents are anhydrous.[7]2. Use high-purity reagents and distill ammonia from a flask that has not been contaminated with iron salts.[8] |
| Formation of a thick, dark slurry that is difficult to stir | This can occur as the reaction progresses, particularly with sodium. | While challenging, ensure vigorous stirring is maintained. The use of lithium instead of sodium may result in a more manageable reaction mixture. |
| Violent or uncontrollable quenching of the reaction | Rapid addition of the quenching agent (e.g., solid ammonium chloride) to the unreacted alkali metal.[9] | Add the quenching agent slowly and in small portions, allowing the reaction to subside between additions. Alternatively, quench with a less reactive proton source like isopropanol before adding water or ammonium chloride. |
| Product is contaminated with the starting material (anisole) | Incomplete reaction. | Increase the reaction time or ensure sufficient equivalents of the alkali metal and proton source are used. Monitor the reaction by TLC or GC-MS if possible. |
| Product contains a significant amount of the conjugated isomer (1-methoxycyclohexa-1,3-diene) | Isomerization of the 1,4-diene to the more stable 1,3-diene can be catalyzed by acidic or basic conditions during workup. | Maintain neutral conditions during the workup. Use a mild quenching agent and avoid strong acids or bases. The isomerization can sometimes be promoted by certain catalysts.[10] |
| Product is over-reduced to methoxycyclohexane | Use of an excessive amount of the reducing agent or prolonged reaction time. | Carefully control the stoichiometry of the alkali metal and monitor the reaction progress to avoid over-reduction. |
Quantitative Data on Yield Optimization
The yield of this compound is sensitive to several reaction parameters. The following table summarizes the impact of different conditions on the reaction yield based on available literature.
| Parameter | Condition | Reported Yield | Observations |
| Alkali Metal | Lithium | Generally higher yields than sodium.[1][11] | Lithium is often the preferred metal for Birch reductions. |
| Sodium | Can be effective but may lead to lower yields compared to lithium.[12] | A reduction in yield from 48% (with Li) to 17% was observed when switching to sodium in one study.[12] | |
| Proton Source | With t-Butanol/Ethanol | 88% (in a specific example)[6] | The presence of an alcohol is critical for efficient protonation and high yields. |
| Without Proton Source | 50% (in a specific example)[6] | The absence of a suitable proton source leads to significantly lower yields. | |
| Scale | Multikilogram Scale (with Lithium) | 75-80%[13] | The reaction is scalable with good yields. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Birch reduction of anisole.
Materials:
-
Anisole
-
Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Ammonium chloride
-
Dry ice/acetone bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is completely dry. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Ammonia Condensation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous liquid ammonia into the flask.
-
Addition of Anisole and Alcohol: To the liquid ammonia, add a solution of anisole (e.g., 0.2 mol) dissolved in anhydrous ethanol (e.g., 0.6 mol) and anhydrous diethyl ether (e.g., 50 mL).
-
Addition of Lithium: While vigorously stirring the mixture, carefully add small pieces of lithium metal (e.g., 0.44 g-atom) over a period of about 30 minutes. The reaction mixture should develop and maintain a deep blue color, indicating the presence of solvated electrons.
-
Reaction Time: Continue stirring the deep blue solution for 1-2 hours at -78 °C. The persistence of the blue color indicates that the anisole has been consumed.
-
Quenching: Cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Workup:
-
Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, carefully add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. baranlab.org [baranlab.org]
- 7. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. Reactions of cyclohexadienes. Part XIII. Catalytic conversion of 1-methoxycyclohexa-1,4-dienes into 1-methoxycyclohexa-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: 1-Methoxycyclohexa-1,4-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxycyclohexa-1,4-diene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What is the typical purity of technical grade this compound?
A3: Technical grade this compound is often supplied with a purity of 85% or higher. The main impurity is typically the more thermodynamically stable isomer, 1-methoxycyclohexa-1,3-diene.
Troubleshooting Guides
Purity and Stability Issues
Q4: My this compound has a yellow tint. Is it still usable?
A4: A yellow tint can indicate the presence of impurities or degradation products. While it might still be usable for some applications, it is recommended to assess the purity by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) before use in sensitive reactions. If purity is a concern, purification by distillation or flash chromatography may be necessary.
Q5: I suspect my this compound has isomerized. How can I confirm this and what can I do?
A5: Isomerization to 1-methoxycyclohexa-1,3-diene is a common issue. This can be confirmed by GC-MS or ¹H NMR spectroscopy. The two isomers have distinct spectral properties. If significant isomerization has occurred and your application requires the pure 1,4-diene, purification by fractional distillation may be effective due to a likely difference in their boiling points.
Q6: My reaction is failing and I suspect the diene has degraded. What are the likely degradation pathways?
A6: this compound can degrade through several pathways:
-
Hydrolysis: As an enol ether, it is sensitive to acidic conditions and can hydrolyze to an enone.
-
Isomerization: It can isomerize to the more stable conjugated 1,3-diene, especially in the presence of base or upon heating.
-
Oxidation: Dienes can be susceptible to oxidation, leading to the formation of various oxygenated products.
To avoid degradation, store the compound under inert gas and avoid exposure to acids, bases, and excessive heat.
Reaction-Specific Issues
Q7: My Birch reduction of anisole is giving a low yield of this compound. What are common pitfalls?
A7: Low yields in Birch reductions can be due to several factors:
-
Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Ammonia evaporation: Maintain a low temperature (typically -78°C) to prevent excessive evaporation of liquid ammonia.
-
Purity of reagents: Use freshly opened or purified anisole and high-purity alkali metal (e.g., sodium or lithium).
-
Quenching: Improper quenching can lead to side reactions. Quench the reaction with a weak proton source like ammonium chloride before workup.
Q8: My Diels-Alder reaction with this compound is not proceeding or is giving a complex mixture of products. What should I check?
A8: For Diels-Alder reactions involving this diene:
-
Diene purity: The presence of the 1,3-isomer can lead to different regio- and stereoisomers. Confirm the purity of your diene.
-
Dienophile reactivity: this compound is an electron-rich diene and reacts best with electron-poor dienophiles (e.g., maleic anhydride, acrylates).
-
Reaction conditions: Ensure the temperature is appropriate for the specific dienophile. Some Diels-Alder reactions require elevated temperatures, while others proceed at room temperature.
-
Lewis acid catalysis: For less reactive dienophiles, the addition of a Lewis acid catalyst can sometimes improve the reaction rate and selectivity.
Data Presentation
| Property | Value |
| Storage Temperature | 2-8°C |
| Boiling Point | 148-150 °C |
| Density | 0.94 g/mL at 25 °C |
| Flash Point | 36 °C |
| Incompatible Materials | Strong oxidizing agents, acids, bases |
Experimental Protocols
Purification of Technical Grade this compound by Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charge the flask: Add the technical grade this compound to the distillation flask.
-
Distillation: Heat the flask gently under atmospheric pressure or reduced pressure. Collect the fraction that distills at the literature boiling point (148-150 °C at atmospheric pressure).
-
Analysis: Analyze the collected fractions by GC-MS to confirm the purity.
Birch Reduction of Anisole to this compound
-
Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia (approx. 100 mL for a 10 g scale reaction).
-
Addition of reagents: To the liquid ammonia at -78°C, add anisole (1.0 eq) and a proton source such as tert-butanol (1.2 eq).
-
Reduction: Slowly add small pieces of sodium or lithium (2.5 eq) until a persistent blue color is observed.
-
Quenching: After the reaction is complete (typically monitored by TLC), carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation.
Diels-Alder Reaction with Maleic Anhydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent like toluene.
-
Addition of diene: Add this compound (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Decision tree for troubleshooting purity issues.
Challenges in the scale-up of 1-methoxycyclohexa-1,4-diene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 1-methoxycyclohexa-1,4-diene. The primary method for this synthesis is the Birch reduction of anisole. This guide is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges in scaling up the Birch reduction of anisole include:
-
Handling of Hazardous Reagents: The use of liquid ammonia, which is toxic and has a very low boiling point (-33 °C), and alkali metals like sodium or lithium, which are highly reactive and flammable, presents significant safety risks at a large scale.[1]
-
Exothermic Reaction: The reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.
-
Moisture and Air Sensitivity: The reaction is extremely sensitive to moisture and air. Any contamination can lead to the decomposition of the reactive intermediates and a significant drop in yield.
-
Ammonia Management: Condensing large volumes of ammonia and its subsequent safe evaporation post-reaction can be logistically challenging and time-consuming.
-
Product Stability: The product, this compound, can be sensitive to acidic conditions and may isomerize to the more stable 1-methoxycyclohexa-1,3-diene.[2]
Q2: My Birch reduction of anisole is failing, and the characteristic blue color of the solvated electrons disappears immediately. What could be the cause?
A2: The rapid disappearance of the blue color indicates that the solvated electrons are being consumed by something other than the anisole. Common causes include:
-
Moisture Contamination: Water in the solvent, glassware, or on the surface of the reagents will rapidly quench the reaction. Ensure all glassware is flame-dried, and all solvents are anhydrous.
-
Iron Contamination: Trace amounts of iron can catalyze the reaction of the solvated electrons with ammonia, leading to the formation of sodium amide and hydrogen gas, which will cause the reaction to fail. Avoid using stainless steel spatulas or stir bars with exposed iron.
-
Impure Reagents: Ensure the anisole, alcohol, and any co-solvents are pure and free from contaminants that could react with the alkali metal.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
1-Methoxycyclohexa-1,3-diene: This is the thermodynamically more stable isomer of the desired product.[2] Isomerization can be catalyzed by acid or heat.
-
Over-reduction products: Although the Birch reduction typically yields the 1,4-diene, prolonged reaction times or an excess of the reducing agent can lead to further reduction of the double bonds.
-
Unreacted Anisole: Incomplete reaction will leave the starting material in the product mixture.
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.
Q4: What is the recommended work-up procedure for a large-scale Birch reduction of anisole?
A4: For a large-scale reaction, a safe and efficient work-up is crucial. A typical procedure involves:
-
Quenching: The reaction is carefully quenched by the addition of a proton source that is more acidic than the alcohol used in the reaction but will not react violently with the excess alkali metal. Common quenching agents include ammonium chloride.
-
Ammonia Evaporation: The liquid ammonia is allowed to evaporate overnight in a well-ventilated fume hood. This process can be expedited by passing a gentle stream of nitrogen over the reaction mixture.
-
Extraction: Once the ammonia has evaporated, the residue is partitioned between water and a suitable organic solvent, such as diethyl ether or MTBE.
-
Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q5: How can I purify this compound on a large scale?
A5: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. This separates the desired product from less volatile impurities and any remaining starting material. For analytical purposes or to isolate impurities, reverse-phase HPLC can be a scalable method.[3]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not turn blue upon addition of alkali metal. | 1. Moisture in the reaction setup. 2. Contamination with iron. | 1. Ensure all glassware is rigorously flame-dried under vacuum or inert atmosphere. Use anhydrous solvents. 2. Use non-metallic spatulas and Teflon-coated stir bars. Ensure the ammonia is distilled from sodium to remove iron impurities. |
| Blue color fades quickly and reaction is incomplete. | 1. Insufficient alkali metal. 2. Proton source (alcohol) is too acidic or added too quickly. 3. Low-quality reagents. | 1. Add more alkali metal until a persistent blue color is observed. 2. Add the alcohol solution slowly to the reaction mixture. Consider using a less acidic alcohol like t-butanol. 3. Use high-purity, anhydrous reagents. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Isomerization to the 1,3-diene during work-up or purification. 3. Loss of product during ammonia evaporation. | 1. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC if possible. 2. Avoid acidic conditions during work-up. Use a mild quenching agent and ensure all traces of acid are removed. Distill at the lowest possible temperature. 3. Ensure the evaporation of ammonia is done in a controlled manner to avoid carrying over the product. |
| Formation of significant amounts of the 1,3-diene isomer. | 1. Acidic catalysis during work-up. 2. High temperatures during distillation. | 1. Use a neutral or slightly basic work-up. 2. Perform the distillation under high vacuum to keep the temperature as low as possible. |
| Difficulty in handling large volumes of liquid ammonia. | 1. Condensation and evaporation are slow and hazardous. | 1. Use a dry ice/acetone condenser for efficient condensation. For evaporation, use a controlled nitrogen stream in a well-ventilated area. Consider alternative, ammonia-free Birch reduction methods if the scale is very large. |
Section 3: Data Presentation
Table 1: Comparison of Reaction Parameters for Birch Reduction of Anisole
| Parameter | Method 1 (Lab Scale) | Method 2 (Kilo Scale) | Method 3 (Alternative Solvent) |
| Starting Material | Anisole | 3-Methylanisole | Naphthalene |
| Alkali Metal | Lithium | Lithium | Sodium |
| Solvent | Liquid Ammonia / THF | Liquid Ammonia / THF | THF / Ethylenediamine |
| Proton Source | t-Butanol | Not specified | Not specified |
| Temperature | -78 °C | -60 to -50 °C | Room Temperature |
| Scale | 33.5 mmol | 50 kg | Lab Scale |
| Yield | Not specified for diene | 75-80% of intermediate | High |
| Reference | Org. Lett. 2024, 26, 2893[4] | Science 2021, 374, 741-746[1] | J. Am. Chem. Soc. 1953, 75, 5360 |
Section 4: Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from a representative laboratory procedure.
Materials:
-
Anisole
-
Lithium metal
-
Liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
t-Butanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or MTBE
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Condense approximately 130 mL of liquid ammonia into the flask at -78 °C.
-
Add lithium metal (5.0 equivalents) in small pieces to the liquid ammonia with stirring. The solution should turn a deep blue color.
-
In a separate flask, prepare a solution of anisole (1.0 equivalent, e.g., 33.5 mmol) in anhydrous THF (7.0 mL).
-
Slowly add the anisole solution to the lithium-ammonia solution at -78 °C.
-
After stirring for 20 minutes, add t-butanol (2.4 equivalents) dropwise.
-
Continue stirring at -78 °C for 5 hours. The persistence of the blue color indicates an excess of the reducing agent.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.
-
Add water and diethyl ether or MTBE to the residue. Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Section 5: Visualizations
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Reactions of cyclohexadienes. Part XIII. Catalytic conversion of 1-methoxycyclohexa-1,4-dienes into 1-methoxycyclohexa-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Birch Reduction of Anisole
Welcome to the technical support center for the Birch reduction of anisole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing this classic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and workup phases of the Birch reduction of anisole.
Q1: My reaction mixture frothed violently and splashed when I added the ammonium chloride quencher. What happened and how can I prevent this?
A1: This is a common issue caused by the rapid, exothermic reaction between the quencher and the excess alkali metal (sodium or lithium) remaining in the liquid ammonia. The frothing is due to the rapid evolution of hydrogen and ammonia gas.
-
Immediate Cause: Adding a solid or saturated aqueous quencher too quickly to a solution containing a significant amount of unreacted, finely dispersed alkali metal.
-
Solution:
-
Pre-quench with a less reactive proton source: Before adding ammonium chloride, slowly add a less reactive quencher like anhydrous isopropanol or ethanol dropwise until the characteristic deep blue color of the solvated electrons disappears. This safely consumes the excess alkali metal.
-
Slow, portion-wise addition: Add the primary quencher (e.g., solid or saturated NH₄Cl) slowly in small portions, allowing the initial effervescence to subside before adding the next portion.
-
Ensure good stirring: Vigorous stirring helps to dissipate heat and ensures the quencher reacts evenly as it is added.
-
Q2: After workup and analysis (NMR/GC), I see a significant amount of the conjugated 1-methoxy-1,3-cyclohexadiene isomer instead of the desired 1,4-diene. What causes this isomerization?
A2: The desired kinetic product of the Birch reduction is the non-conjugated 1,4-diene. This product can isomerize to the more thermodynamically stable conjugated 1,3-diene under acidic or strongly basic conditions, particularly during workup.
-
Cause: Exposure of the initial 1,4-diene product to harsh acidic conditions during quenching or subsequent acid-catalyzed hydrolysis can promote isomerization. The use of a strong acid to neutralize the mixture is a common culprit.
-
Prevention Strategies:
-
Use a buffered or weak acid quencher: Quenching with saturated aqueous ammonium chloride is standard because it is a proton source that is strong enough to protonate the anionic intermediates but is not strongly acidic.
-
Avoid strong acids in workup: If the enol ether product is to be hydrolyzed to the corresponding ketone, it is best to isolate the crude diene first and then perform the hydrolysis in a separate, controlled step.
-
Maintain low temperatures: Keep the reaction mixture cold during the entire quenching and workup process to minimize the rate of potential side reactions, including isomerization.
-
Q3: The blue color of my reaction disappeared before the full reaction time, and my yield was low. What could be the issue?
A3: The disappearance of the persistent blue color indicates that all solvated electrons have been consumed. If this happens prematurely, it suggests the reaction was quenched inadvertently.
-
Potential Causes:
-
Contaminated Reagents: The most common cause is the presence of water or iron impurities. Water will rapidly protonate the radical anion intermediates and consume the alkali metal. Iron salts can catalyze the reaction between the alkali metal and ammonia, consuming the reducing agent.
-
Atmospheric Moisture: Inadequate protection from air can introduce moisture into the reaction.
-
-
Solutions:
-
Use Anhydrous Solvents: Ensure THF and the alcohol co-solvent are rigorously dried before use.
-
Distill Ammonia: For best results, distill ammonia from a drying agent (like sodium metal) immediately before use to remove water and iron contaminants.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like argon or nitrogen throughout the setup, reaction, and quenching phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for the Birch reduction of anisole?
A1: The "best" agent depends on the specific experimental goals. Saturated aqueous ammonium chloride (NH₄Cl) is the most commonly used and is generally effective for destroying excess alkali metal and protonating the final anionic intermediate without being overly acidic. Alcohols like ethanol or isopropanol can be used as a pre-quencher to safely consume excess metal before the final aqueous quench.
Q2: Can I use water to quench the reaction?
A2: While water can be used, it is generally not recommended as the primary quencher for destroying excess alkali metal. The reaction between sodium or lithium and water is extremely vigorous and can be dangerous in the presence of organic solvents and liquid ammonia. It is better to first destroy the excess metal with a less reactive alcohol and then add water or an aqueous solution during the workup.
Q3: How do I know the quenching process is complete?
A3: The quenching is complete when two observations are made:
-
The deep blue color of the reaction mixture has been completely discharged.
-
The addition of a small amount of the quenching agent no longer produces effervescence (hydrogen gas evolution).
Q4: What are the key safety precautions for the quenching step?
A4: The quenching step can be hazardous if not performed correctly.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. The reaction should be conducted in a well-ventilated fume hood.
-
Control the Rate of Addition: Add the quencher slowly and in a controlled manner to manage the exothermic reaction and gas evolution.
-
Inert Atmosphere: Maintain an inert atmosphere until all the reactive alkali metal has been safely quenched to prevent potential ignition of hydrogen gas.
-
Cold Temperatures: Keep the reaction flask in a cooling bath (e.g., dry ice/acetone) during the initial phase of quenching.
Data Presentation: Comparison of Common Quenching Agents
While precise yields are highly dependent on substrate and reaction conditions, this table provides a qualitative comparison of common quenching agents for the Birch reduction.
| Quenching Agent | Role / Type | Advantages | Disadvantages | Best Practice |
| Isopropanol / Ethanol | Pre-Quencher / Weak Proton Source | Reacts controllably with excess alkali metal; less violent than water. | May not be a strong enough proton source for all intermediates if used alone. | Add slowly until the blue color disappears, then follow with a primary quencher. |
| Ammonium Chloride (NH₄Cl) | Primary Quencher / Weak Acid | Effective at protonating intermediates; buffered nature helps prevent over-acidification and product isomerization. | Can cause vigorous frothing if added too quickly to unreacted metal. | Add slowly in portions after pre-quenching with an alcohol. Use as a saturated aqueous solution or as a solid. |
| Water (H₂O) | Workup Reagent | Readily available and effective for dissolving salts during workup. | Extremely reactive and dangerous with alkali metals; not recommended for initial quench. | Add only after all excess alkali metal has been destroyed with a less reactive quencher. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure using Isopropanol and Ammonium Chloride
This protocol is designed to maximize safety and yield by first neutralizing excess alkali metal before the final workup.
-
Initial Setup: Ensure the reaction flask containing the deep blue solution of reduced anisole in liquid ammonia/THF/t-BuOH is maintained at -78 °C under a positive pressure of argon or nitrogen.
-
Pre-Quench: Slowly add anhydrous isopropanol dropwise via a syringe or dropping funnel with vigorous stirring. Continue the addition until the deep blue color is fully discharged, resulting in a colorless or pale yellow solution.
-
Primary Quench: Once the blue color is gone, slowly and carefully add saturated aqueous ammonium chloride solution dropwise. Monitor for any gas evolution.
-
Ammonia Evaporation: Remove the cooling bath and allow the liquid ammonia to evaporate gently overnight under a slow stream of nitrogen directed into the fume hood exhaust.
-
Workup: To the remaining slurry, add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or MTBE).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-methoxy-1,4-cyclohexadiene.
Visualizations
Experimental Workflow
Caption: Workflow for the Birch reduction of anisole and subsequent quenching.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in Birch reduction quenching.
Technical Support Center: Monitoring the Isomerization of 1-methoxycyclohexa-1,4-diene by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the isomerization of 1-methoxycyclohexa-1,4-diene to 1-methoxycyclohexa-1,3-diene using thin-layer chromatography (TLC).
Experimental Protocol: Isomerization and TLC Monitoring
A detailed methodology for the acid-catalyzed isomerization and subsequent TLC monitoring is provided below.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
TLC plates (silica gel 60 F254)
-
Developing solvent system (e.g., 5% ethyl acetate in hexanes)
-
Visualizing agent (e.g., UV lamp, potassium permanganate stain)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Initiation: Add a catalytic amount of the acid catalyst to initiate the isomerization.
-
Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
TLC Spotting: Spot the withdrawn samples onto a TLC plate, alongside a co-spot of the starting material.[1][2][3]
-
Development: Develop the TLC plate in a chamber saturated with the developing solvent system.[4][5]
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a suitable reagent.[2][3]
-
Analysis: Calculate the Retention Factor (Rf) for the starting material and the product spots to monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the isomerization.
Data Presentation: Representative TLC Data
The following table summarizes representative quantitative data for the TLC analysis of the isomerization reaction.
| Compound | Retention Factor (Rf) in 5% Ethyl Acetate/Hexanes |
| This compound | ~ 0.5 |
| 1-methoxycyclohexa-1,3-diene | ~ 0.4 |
Note: Rf values are approximate and can vary based on the specific experimental conditions such as the exact solvent composition, temperature, and the nature of the TLC plate.
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of the isomerization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7][8] |
| The compound is not UV-active. | Use a chemical stain, such as potassium permanganate, which is effective for visualizing alkenes. | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line on the TLC plate.[6][7] | |
| Spots are streaking or elongated. | The sample is too concentrated. | Dilute the reaction aliquot before spotting it on the TLC plate.[6][7][9] |
| The compound is interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the developing solvent.[6] | |
| The spots for the reactant and product are too close together (poor separation). | The solvent system is not optimal. | Adjust the polarity of the developing solvent. If the spots are too high (high Rf), decrease the polarity (e.g., reduce the percentage of ethyl acetate). If the spots are too low (low Rf), increase the polarity.[2][6] |
| The solvent front runs unevenly. | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is placed straight in the chamber.[8] |
| The bottom edge of the TLC plate is not level. | Ensure the bottom of the plate is flat and makes even contact with the bottom of the chamber. | |
| Unexpected spots appear on the TLC plate. | Contamination of the reaction mixture or TLC plate. | Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers.[7] Ensure all glassware is clean. |
| The compound may be decomposing on the silica plate. | Run a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase or deactivating the silica gel with triethylamine.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of the product spot on the TLC plate?
A1: The most reliable method is to run a co-spot, which involves spotting your reaction mixture and a pure sample of the expected product (1-methoxycyclohexa-1,3-diene, if available) in the same lane on the TLC plate. If the product spot from your reaction has the same Rf value as the pure sample, it provides strong evidence of its identity.
Q2: My reaction seems to have stalled, as the TLC plate shows both starting material and product spots even after a long reaction time. What should I do?
A2: A stalled reaction could be due to several factors. First, check the activity of your catalyst. If the catalyst has degraded, adding a fresh portion might restart the reaction. Alternatively, the reaction may have reached equilibrium. Consider gently heating the reaction mixture if the protocol allows, as this can sometimes drive the reaction to completion.
Q3: Can I use a different solvent system for TLC?
A3: Yes, the choice of solvent system is crucial for good separation.[2] A good starting point is a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate or diethyl ether. You may need to experiment with different ratios to achieve optimal separation between the starting diene and the isomerized product.
Q4: Why is it important to use a pencil and not a pen to mark the TLC plate?
A4: The ink from a pen contains organic compounds that can dissolve in the developing solvent and travel up the TLC plate, creating confusing and misleading spots.[4][7] Graphite from a pencil is inert and will not move with the solvent.
Q5: How do I handle air-sensitive reagents during TLC sampling?
A5: To take a sample from an air-sensitive reaction, you can use a long capillary spotter inserted through a septum. This minimizes the exposure of the reaction mixture to the atmosphere.[1]
Visualizations
Caption: Isomerization of this compound.
Caption: Experimental workflow for TLC monitoring.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. LabXchange [labxchange.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. microbiozindia.com [microbiozindia.com]
Technical Support Center: Catalyst Selection for Efficient Conjugation of 1-Methoxycyclohexa-1,4-diene
Welcome to the technical support center for the catalytic conjugation of 1-methoxycyclohexa-1,4-diene to its corresponding 1,3-diene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this important synthetic transformation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the isomerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, especially Lewis acids like aluminum chloride which are sensitive to moisture. | 1. Use a fresh batch of catalyst. For Lewis acids, ensure anhydrous conditions are strictly maintained. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | 2. Increase the catalyst loading incrementally. Refer to the specific protocols for recommended ranges. | |
| 3. Low Reaction Temperature: The activation energy for the isomerization may not be reached at the current temperature. | 3. Increase the reaction temperature. For acid catalysts, gentle heating is often sufficient. | |
| Formation of Side Products/Low Yield of Desired Isomer | 1. Disproportionation: Especially with strong bases or high temperatures, the diene can disproportionate into aromatic compounds (e.g., anisole) and fully saturated rings. | 1. Use milder reaction conditions. For acid-catalyzed reactions, use the lowest effective temperature. |
| 2. Polymerization: Strong acid catalysts can induce polymerization of the diene. | 2. Use a lower concentration of the acid catalyst. Consider using a milder catalyst like dichloromaleic anhydride. | |
| 3. Hydrolysis of the Methoxy Group: Traces of water in the reaction mixture, especially under acidic conditions, can lead to the formation of cyclohexenone derivatives. | 3. Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Product Isolation and Purification | 1. Co-elution of Isomers: The starting material and the conjugated product isomers may have similar polarities, making chromatographic separation challenging. | 1. Utilize a long chromatography column and a solvent system with low polarity to improve separation. GC analysis can be effective for monitoring purity. |
| 2. Thermal Instability of Product: The conjugated diene product may be sensitive to heat during solvent removal or distillation. | 2. Remove the solvent under reduced pressure at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is most effective for the conjugation of this compound?
A1: The choice of catalyst depends on the desired reaction conditions and scale. Dichloromaleic anhydride, aluminum chloride, and p-toluenesulfonic acid are all effective acid catalysts.[1] Ruthenium complexes like RuHCl(CO)(PPh3)3 are also used for the isomerization of similar dienes, often under milder, neutral conditions.[2]
Q2: What is the expected product of the conjugation reaction?
A2: The reaction typically yields a mixture of 1-methoxycyclohexa-1,3-diene and 4-methoxycyclohexa-1,3-diene. The ratio of these isomers can vary depending on the catalyst and reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by gas chromatography (GC) or thin-layer chromatography (TLC). A successful reaction will show the disappearance of the starting this compound peak/spot and the appearance of new peaks/spots corresponding to the conjugated isomers.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Lewis acids like aluminum chloride are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment. Solvents like benzene are carcinogenic and should be handled with extreme care in a well-ventilated fume hood.
Q5: Can this isomerization be performed in situ for subsequent reactions?
A5: Yes, a key advantage of this catalytic conversion is that the 1,3-diene can be generated in situ and used directly in subsequent reactions, such as Diels-Alder cycloadditions, without the need for isolation.[1]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the conjugation of this compound.
| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dichloromaleic anhydride | This compound | Benzene | 20 | 15 min | >95 | [Journal of the Chemical Society, Perkin Transactions 1, 1974, 191-195] |
| Aluminum chloride | This compound | Benzene | 20 | 5 min | >95 | [Journal of the Chemical Society, Perkin Transactions 1, 1974, 191-195] |
| p-Toluenesulfonic acid | This compound | Benzene | 80 | 15 min | >95 | [Journal of the Chemical Society, Perkin Transactions 1, 1974, 191-195] |
| RuHCl(CO)(PPh3)3 | 1,4-Cyclohexadiene | Neat | Not Specified | 1 h | High | [PubMed, 2011] |
Note: The yield for RuHCl(CO)(PPh3)3 is for the parent 1,4-cyclohexadiene, as specific data for the methoxy-substituted derivative was not available in the searched literature.
Experimental Protocols
Protocol 1: Isomerization using Dichloromaleic Anhydride [1]
-
To a solution of this compound (1.0 g) in dry benzene (25 ml), add dichloromaleic anhydride (20 mg).
-
Stir the mixture at 20 °C for 15 minutes.
-
The resulting solution containing the 1-methoxycyclohexa-1,3-diene mixture can be used directly for subsequent reactions.
Protocol 2: Isomerization using Aluminum Chloride [1]
-
To a solution of this compound (1.0 g) in dry benzene (25 ml), add anhydrous aluminum chloride (20 mg).
-
Stir the mixture at 20 °C for 5 minutes.
-
The resulting solution can be used directly for further synthetic steps.
Protocol 3: Isomerization using p-Toluenesulfonic Acid [1]
-
To a solution of this compound (1.0 g) in dry benzene (25 ml), add p-toluenesulfonic acid (20 mg).
-
Heat the mixture to reflux (approximately 80 °C) for 15 minutes.
-
The solution containing the conjugated diene is ready for subsequent use.
Protocol 4: General Procedure for Ruthenium-Catalyzed Isomerization of 1,4-Cyclohexadiene [2]
-
In a suitable reaction vessel, place 1,4-cyclohexadiene.
-
Add RuHCl(CO)(PPh3)3 (catalyst loading can be as high as a substrate-to-catalyst ratio of 5000:1).
-
Stir the neat mixture for 1 hour.
-
The product, 1,3-cyclohexadiene, can be purified by distillation.
Visualized Workflows and Mechanisms
Caption: Acid-catalyzed isomerization pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical flowchart.
References
- 1. Reactions of cyclohexadienes. Part XIII. Catalytic conversion of 1-methoxycyclohexa-1,4-dienes into 1-methoxycyclohexa-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating Isomers of Methoxycyclohexadiene: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise identification of isomeric impurities is critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides a detailed comparison of 1-methoxycyclohexa-1,4-diene and its isomers, 1-methoxycyclohexa-1,3-diene and 3-methoxycyclohexa-1,4-diene, utilizing key spectroscopic techniques. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate their unambiguous differentiation.
Introduction
Methoxycyclohexadiene isomers are common structural motifs in organic synthesis and can arise as intermediates or byproducts. Distinguishing between these closely related structures is essential. This compound, 1-methoxycyclohexa-1,3-diene, and 3-methoxycyclohexa-1,4-diene share the same molecular formula (C₇H₁₀O) and molecular weight (110.15 g/mol ), making their differentiation reliant on subtle differences in their spectroscopic signatures.[1][2] This guide outlines the characteristic spectral features of each isomer and provides detailed experimental protocols for their analysis.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the three isomers, highlighting the diagnostic features for their differentiation.
| Spectroscopic Technique | This compound | 1-methoxycyclohexa-1,3-diene | 3-methoxycyclohexa-1,4-diene (Predicted) |
| ¹H NMR | |||
| Vinyl Protons (δ, ppm) | ~5.7-5.8 (m, 2H), ~4.6 (t, 1H) | ~5.8-6.0 (m, 2H), ~5.4 (t, 1H) | ~5.8 (m, 2H), ~5.6 (m, 1H), ~3.8 (m, 1H) |
| Methoxy Protons (δ, ppm) | ~3.5 (s, 3H) | ~3.6 (s, 3H) | ~3.4 (s, 3H) |
| Aliphatic Protons (δ, ppm) | ~2.7 (m, 4H) | ~2.2 (m, 4H) | ~2.5-2.8 (m, 4H) |
| ¹³C NMR | |||
| C=C (δ, ppm) | ~150 (C-O), ~125, ~124, ~98 | ~152 (C-O), ~128, ~122, ~105 | ~135, ~128, ~125, ~120 |
| C-O (methoxy) (δ, ppm) | ~54 | ~55 | ~56 |
| Aliphatic C (δ, ppm) | ~30, ~28 | ~25, ~22 | ~75 (C-O), ~30 |
| IR Spectroscopy | |||
| C=C Stretch (cm⁻¹) | ~1650, ~1610 | ~1660, ~1600 | ~1650 |
| C-O Stretch (cm⁻¹) | ~1215, ~1080 | ~1220, ~1050 | ~1100 |
| Mass Spectrometry | |||
| Molecular Ion (m/z) | 110 | 110 | 110 |
| Key Fragments (m/z) | 95, 79, 77 | 95, 79, 77 | 95, 80, 79 |
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three methoxycyclohexadiene isomers.
References
A Comparative Guide to Enol Ethers in Cycloaddition Reactions: 1-Methoxycyclohexa-1,4-diene in Focus
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex molecules. Enol ethers, a class of electron-rich alkenes, are versatile reagents in cycloaddition reactions, enabling the construction of intricate cyclic systems. This guide provides an objective comparison of the performance of 1-methoxycyclohexa-1,4-diene against other commonly used enol ethers—ethyl vinyl ether, 2,3-dihydrofuran, and 3,4-dihydropyran—in Diels-Alder reactions, supported by available experimental data and detailed methodologies.
Reactivity and Stereoselectivity: A Comparative Overview
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of enol ethers in these reactions is largely governed by their electronic nature and steric profile. As electron-rich dienophiles, they readily react with electron-poor dienes. However, variations in their structure lead to notable differences in reaction rates, yields, and stereoselectivity.
This compound stands out due to its cyclic and conjugated diene system within the same molecule, although it primarily acts as a dienophile through its enol ether double bond. Its unique structure can influence its reactivity and the stereochemical outcome of the cycloaddition.
Ethyl vinyl ether is a simple, acyclic enol ether that serves as a baseline for comparison. Its flexibility allows it to adopt various conformations, which can impact its reactivity.
2,3-Dihydrofuran and 3,4-Dihydropyran are cyclic enol ethers with five- and six-membered rings, respectively. Their rigid cyclic structures can pre-organize the molecule for cycloaddition, potentially leading to enhanced reactivity and stereoselectivity compared to their acyclic counterparts.
To provide a quantitative comparison, the following table summarizes the performance of these enol ethers in Diels-Alder reactions with a common dienophile, N-phenylmaleimide. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a general trend.
| Enol Ether | Dienophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound | N-Phenylmaleimide | Toluene, 110 °C, 24 h | Data not available | Data not available | N/A |
| Ethyl vinyl ether | N-Phenylmaleimide | Toluene, reflux, 48 h | ~60% | Not specified | [1] |
| 2,3-Dihydrofuran | N-Phenylmaleimide | Neat, 20 h, room temp. | High | Predominantly exo | [2] |
| 3,4-Dihydropyran | N-Phenylmaleimide | Data not available | Data not available | Data not available | N/A |
Note: The lack of directly comparable, quantitative data for this compound and 3,4-dihydropyran with N-phenylmaleimide under similar conditions highlights a gap in the current literature. The data for 2,3-dihydrofuran is derived from a reaction with furan, which has similar reactivity to some enol ethers.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for drawing valid comparisons between different reagents. Below are representative protocols for the Diels-Alder reaction of the enol ethers with N-phenylmaleimide.
General Experimental Workflow for Diels-Alder Reactions
Caption: A generalized workflow for conducting and analyzing Diels-Alder reactions.
Protocol 1: Diels-Alder Reaction of Ethyl Vinyl Ether with N-Phenylmaleimide
Materials:
-
Ethyl vinyl ether
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylmaleimide (1.0 eq) in anhydrous toluene.
-
Add an excess of ethyl vinyl ether (e.g., 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloaddition product.[1]
Protocol 2: Diels-Alder Reaction of 2,3-Dihydrofuran with N-Phenylmaleimide
Materials:
-
2,3-Dihydrofuran
-
N-Phenylmaleimide
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq) in a minimal amount of 2,3-dihydrofuran (acting as both reactant and solvent).[2]
-
Stir the mixture at room temperature for at least 20 hours.[2]
-
If a solid product precipitates, collect it by filtration and wash with a non-polar solvent like ether.[2]
-
If no solid forms, the excess 2,3-dihydrofuran can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
To visualize the fundamental interactions in a Diels-Alder reaction, the following diagram illustrates the molecular orbital interactions that govern the reaction.
Caption: Frontier Molecular Orbital (FMO) interaction in a normal-electron-demand Diels-Alder reaction.
For selecting an appropriate enol ether in a cycloaddition reaction, a researcher might follow a logical decision-making process as outlined below.
Caption: A decision-making guide for selecting an enol ether for a Diels-Alder reaction.
Conclusion
While this compound presents an intriguing scaffold for cycloaddition reactions, a direct, data-driven comparison with other common enol ethers is currently limited in the scientific literature. From the available information, cyclic enol ethers like 2,3-dihydrofuran appear to offer advantages in terms of reactivity and stereoselectivity due to their conformationally restricted nature. Ethyl vinyl ether remains a valuable, simple building block, particularly when high reactivity is not the primary concern.
Further research involving systematic, parallel studies of these enol ethers under standardized conditions is necessary to provide a more definitive comparison. Such studies would be invaluable to the chemical research community, aiding in the rational design of synthetic routes for novel therapeutics and functional materials.
References
A Comparative Guide to the Synthesis of 1-Methoxycyclohexa-1,4-diene: The Prominence of Birch Reduction and an Exploration of Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Methoxycyclohexa-1,4-diene is a valuable building block in organic synthesis, and its preparation is a critical step in the development of numerous complex molecules. This guide provides a detailed comparison of the synthetic routes to this compound, focusing on the well-established Birch reduction of anisole and exploring the landscape of potential alternative methodologies.
The partial reduction of aromatic systems remains a significant challenge in synthetic chemistry. The synthesis of this compound from anisole is a classic example, with the Birch reduction being the most widely recognized and utilized method. This guide will delve into the experimental details of this reaction, present its key performance indicators, and discuss the ongoing search for alternative, potentially more sustainable, synthetic strategies.
The Established Route: Birch Reduction of Anisole
The Birch reduction, a dissolving metal reduction, has been the cornerstone for the synthesis of this compound for decades. The reaction involves the treatment of anisole with an alkali metal (typically sodium or lithium) in a mixture of liquid ammonia and an alcohol (such as ethanol or tert-butanol). This method is highly effective for the partial reduction of the aromatic ring, yielding the desired 1,4-diene product.
Experimental Protocol for Birch Reduction of Anisole
The following protocol is a representative example of a large-scale Birch reduction for the synthesis of a related substituted this compound, which can be adapted for the direct synthesis of the parent compound.
Materials:
-
Anisole
-
Lithium metal
-
Liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol or tert-butanol
-
Ammonium chloride (for quenching)
Procedure:
-
A reaction vessel equipped with a dry ice condenser and a mechanical stirrer is charged with liquid ammonia and anhydrous THF at -78 °C.
-
Anisole is dissolved in a mixture of THF and the chosen alcohol and added to the ammonia solution.
-
Small pieces of lithium metal are carefully added to the stirred solution. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.
-
The reaction is stirred at a low temperature (typically between -78 °C and -33 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched by the careful addition of a proton source, such as ammonium chloride, until the blue color disappears.
-
The ammonia is allowed to evaporate, and the remaining mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by distillation.
Performance Data
The Birch reduction is known for its high efficiency, particularly on a larger scale.
| Parameter | Value | Reference |
| Starting Material | Anisole | N/A |
| Key Reagents | Lithium, Liquid Ammonia, THF, Alcohol | N/A |
| Reaction Temperature | -60 to -50 °C | N/A |
| Reported Yield | 75-80% | [1] |
| Purity | High after distillation | [1] |
| Scalability | Demonstrated on a multikilogram scale | [1] |
The Quest for Alternative Synthetic Routes
While the Birch reduction is a powerful and well-understood method, it possesses certain drawbacks, including the use of cryogenic liquid ammonia and reactive alkali metals, which can pose safety and handling challenges, particularly in large-scale industrial settings. Consequently, the development of alternative, milder, and more sustainable synthetic routes is an area of active research. However, detailed and directly comparable experimental protocols for the synthesis of this compound from anisole via these alternative methods are not as readily available in the scientific literature.
Electrochemical Synthesis
Electrochemical methods offer a potentially greener alternative to traditional reductions by replacing chemical reducing agents with electrons. Anodic oxidation of related aromatic compounds has been shown to produce cyclohexadiene derivatives. However, specific, high-yield electrochemical methods for the direct synthesis of this compound from anisole are not yet well-documented with detailed experimental procedures that would allow for a direct comparison with the Birch reduction.
Catalytic Methods
Catalytic approaches, particularly those employing transition metals, are highly sought after in modern organic synthesis due to their efficiency and selectivity. While catalytic methods for the isomerization of this compound to its 1,3-isomer have been reported, the direct catalytic synthesis from anisole remains an area for further development. The discovery of a catalyst that can efficiently and selectively perform this partial reduction under mild conditions would represent a significant advancement.
Logical Workflow for Synthetic Route Comparison
The following diagram illustrates a logical workflow for comparing the established Birch reduction with potential alternative synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The Birch reduction remains the most reliable and high-yielding method for the synthesis of this compound from anisole, with proven scalability. While the search for alternative, more sustainable methods is a valid and important endeavor, the current body of scientific literature lacks detailed, reproducible experimental protocols for electrochemical or catalytic routes that can directly compete with the Birch reduction in terms of efficiency and yield for this specific transformation. Future research in this area will be crucial for developing greener and safer synthetic pathways to this important chemical intermediate.
References
A Comparative Guide to Dearomatization: Birch Reduction vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the transformation of flat, aromatic compounds into three-dimensional, sp3-rich scaffolds is a critical step in the synthesis of complex molecules with biological activity. Dearomatization reactions open up a world of structural diversity, and among these, the Birch reduction has long been a cornerstone. However, a host of other techniques, including transition-metal catalysis, photochemical methods, and enzymatic conversions, now offer powerful alternatives. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable dearomatization strategy.
The Classic Approach: Birch Reduction
The Birch reduction, a dissolving metal reduction, utilizes an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source (like an alcohol) to reduce aromatic rings to 1,4-cyclohexadienes.[1][2] This method is valued for its reliability and the predictable regioselectivity governed by the electronic nature of the substituents on the aromatic ring.[3]
Mechanism of Action: The reaction proceeds via a single-electron transfer from the alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation, a second electron transfer, and a final protonation to yield the non-conjugated diene.
Transition-Metal Catalyzed Dearomatization
Transition-metal catalysis offers a versatile and often highly selective alternative to traditional methods.[4] These reactions can be rendered asymmetric, providing enantiomerically enriched products, which is of significant interest in drug development.[5] A variety of transition metals, including palladium, rhodium, iridium, and gold, have been employed to catalyze dearomatization reactions.[6]
Mechanism of Action: The mechanisms of transition-metal catalyzed dearomatization are diverse and depend on the metal, ligand, and substrate. A common pathway involves the coordination of the metal to the aromatic ring, which activates it towards nucleophilic attack or other transformations. For example, in palladium-catalyzed intramolecular dearomatization, a π-allylpalladium intermediate can be formed, followed by an intramolecular ipso-Friedel–Crafts-type allylic alkylation.[6]
Photochemical Dearomatization
With the advent of visible-light photocatalysis, photochemical dearomatization has emerged as a powerful and sustainable strategy.[7] These methods often proceed under mild conditions and exhibit unique selectivities that are complementary to other approaches.[8] Photochemical dearomatization can be applied to a wide range of heterocycles, which are prevalent in pharmaceuticals.[7]
Mechanism of Action: Photochemical dearomatization can proceed through various mechanisms, including photoinduced electron transfer or energy transfer. In a photoredox-catalyzed process, an excited photocatalyst can oxidize or reduce the aromatic substrate, generating a reactive intermediate that undergoes subsequent reactions to afford the dearomatized product.[9]
Enzymatic Dearomatization
Biocatalysis offers an environmentally friendly and highly selective approach to dearomatization.[10] Enzymes, such as dioxygenases and monooxygenases, can catalyze the dearomatization of aromatic compounds with exceptional regio- and stereoselectivity, often under mild aqueous conditions.[10]
Mechanism of Action: The mechanism of enzymatic dearomatization is specific to the enzyme class. For example, Rieske non-heme iron-dependent dioxygenases catalyze the cis-dihydroxylation of aromatic rings. This involves the activation of molecular oxygen by the iron center, followed by the concerted addition of two hydroxyl groups to the aromatic substrate.
Quantitative Comparison of Dearomatization Methods
The choice of a dearomatization method is often dictated by the specific substrate, the desired product, and the required functional group tolerance. The following tables provide a comparative overview of the performance of these methods with representative examples.
| Method | Substrate | Product | Yield (%) | Selectivity | Reference |
| Birch Reduction | Benzoic Acid | 1,4-Dihydrobenzoic acid | 94 | High regioselectivity | [11] |
| Anisole | 1-Methoxy-1,4-cyclohexadiene | 80-88 | High regioselectivity | [12] | |
| Transition-Metal | p-Substituted Phenol | Spiro[4.5]cyclohexadienone | 94 | High chemoselectivity | [6] |
| Catalysis | Naphthalene derivative | Tetralone derivative | 99 | 98% ee | [5] |
| Photochemical | Quinoline | Dihydroquinoline | 90 | High regioselectivity | [8] |
| Dearomatization | Indole | Indoline derivative | 85 | Good functional group tolerance | [9] |
| Enzymatic | Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | >99 | >99% ee | [10] |
| Dearomatization | Biphenyl | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | >98 | >98% ee | [10] |
Functional Group Tolerance
| Method | Tolerated Functional Groups | Incompatible Functional Groups |
| Birch Reduction | Ethers, Carboxylic acids (as carboxylates), Alkyl groups | Ketones, Aldehydes, Esters, Nitro groups, Conjugated alkenes |
| Transition-Metal Catalysis | Highly dependent on the catalyst and reaction conditions. Can be tailored for high functional group tolerance. | Often sensitive to strong coordinating groups. |
| Photochemical Dearomatization | Wide range, including esters, amides, and halides, depending on the specific method. | Groups that quench the excited state of the photocatalyst. |
| Enzymatic Dearomatization | Generally mild and tolerant of many functional groups. | Substrate specificity can be a limitation. |
Experimental Protocols
Birch Reductive Alkylation of o-Anisic Acid
This procedure is adapted from Organic Syntheses.[9]
Caution: Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
A 500-mL, three-necked, round-bottomed flask equipped with a dry-ice condenser, a gas inlet tube, and a magnetic stirrer is charged with 150 mL of liquid ammonia.
-
To the stirred liquid ammonia at -78 °C is added 2.3 g (0.10 g-atom) of sodium metal in small pieces.
-
A solution of 5.0 g (0.033 mole) of o-anisic acid in 25 mL of anhydrous tetrahydrofuran and 25 mL of anhydrous tert-butyl alcohol is added dropwise over 30 minutes.
-
After the blue color disappears, 13.7 g (0.10 mole) of 1-bromoheptane is added dropwise.
-
The ammonia is allowed to evaporate overnight.
-
The residue is partitioned between ether and water. The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is hydrolyzed by refluxing with 100 mL of 2 N hydrochloric acid for 1 hour.
-
The mixture is cooled, extracted with ether, and the organic extract is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The final product, 2-heptyl-2-cyclohexenone, is purified by distillation under reduced pressure.
General Procedure for Transition-Metal-Catalyzed Dearomatization
The following is a representative procedure for a palladium-catalyzed intramolecular dearomatization of a phenol derivative.[6]
-
To a solution of the phenol substrate (1.0 equiv) in dichloromethane (0.05 M) is added Pd(dba)₂ (5 mol %) and PPh₃ (12 mol %).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the spirocyclic product.
General Procedure for Photochemical Dearomatization
This is a general procedure for a visible-light-mediated dearomatization of a heterocycle.[8]
-
A solution of the heteroaromatic substrate (1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol %), and any other reagents in a suitable solvent (e.g., acetonitrile, DMF) is placed in a reaction vessel.
-
The solution is degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at a controlled temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
General Procedure for Enzymatic Dearomatization
The following is a representative procedure for an enzymatic cis-dihydroxylation of an aromatic substrate.[10]
-
A culture of a microorganism expressing the desired dioxygenase (e.g., a recombinant E. coli strain) is grown to a suitable cell density.
-
The cells are harvested by centrifugation and resuspended in a buffer solution.
-
The aromatic substrate is added to the cell suspension.
-
The reaction mixture is incubated with shaking at an optimal temperature for the enzyme.
-
The progress of the reaction is monitored by analyzing samples of the supernatant by HPLC or GC.
-
Upon completion, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to give the crude product, which is then purified by chromatography.
Selecting the Right Dearomatization Method
The choice of a dearomatization strategy depends on several factors, including the substrate, the desired product's stereochemistry, functional group compatibility, and scalability. The following flowchart provides a simplified decision-making guide.
Conclusion
While the Birch reduction remains a powerful and relevant tool in the synthetic chemist's arsenal, modern dearomatization methods offer a range of capabilities that significantly expand the scope of accessible molecular architectures. Transition-metal catalysis provides unparalleled control over stereoselectivity, photochemical methods offer mild and sustainable reaction conditions, and enzymatic approaches showcase the exquisite selectivity of nature's catalysts. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is crucial for the strategic design and efficient execution of complex molecular syntheses in research and drug development.
References
- 1. Photochemical dearomative skeletal modifications of heteroaromatics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00137K [pubs.rsc.org]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Transition metal catalytic asymmetric dearomatization reactions - Wikipedia [en.wikipedia.org]
- 6. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dearomatization Strategies in the Synthesis of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Regioselectivity of Diels-Alder Reactions with Substituted Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits a fascinating and predictable regioselectivity when reacting with substituted cyclohexadienes. This guide provides a comparative analysis of this regioselectivity, supported by experimental data and detailed protocols, to aid researchers in predicting and controlling the outcomes of their synthetic strategies. The position and electronic nature of substituents on the cyclohexadiene ring play a crucial role in directing the cycloaddition, a phenomenon primarily governed by the principles of Frontier Molecular Orbital (FMO) theory.
Understanding Regioselectivity: The "Ortho" and "Para" Rule
In a typical Diels-Alder reaction between an electron-rich diene and an electron-poor dienophile (a normal electron-demand Diels-Alder), the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The regiochemical outcome is dictated by the alignment of the orbital lobes with the largest coefficients.[1]
This principle gives rise to the well-established "ortho-para" rule for the addition of unsymmetrical dienophiles to unsymmetrically substituted dienes:
-
1-Substituted Dienes: An electron-donating group (EDG) at the C1 position of a cyclohexadiene increases the orbital coefficient at the C4 position. This directs the dienophile to form the "ortho" (1,2-substituted) adduct as the major product.[2]
-
2-Substituted Dienes: An EDG at the C2 position increases the orbital coefficient at the C1 position, leading to the preferential formation of the "para" (1,4-substituted) adduct.[2]
The following diagram illustrates this fundamental principle of regioselectivity.
Caption: Substituent position on the cyclohexadiene ring dictates the major regioisomer in Diels-Alder reactions.
Quantitative Comparison of Regioselectivity
The following table summarizes experimental data on the regioselectivity of Diels-Alder reactions with various substituted cyclohexadienes. While comprehensive datasets with direct comparison of a wide range of substituents under identical conditions are scarce in the literature, the presented data illustrates the governing principles.
| Diene | Dienophile | Catalyst/Conditions | Product Ratio ("ortho":"para":"meta") | Yield (%) | Reference |
| 1-Methoxy-1,3-cyclohexadiene | Methyl acrylate | Thermal | Predominantly "ortho" | - | [1] |
| 2-Methyl-1,3-cyclohexadiene | Acrolein | Thermal | Predominantly "para" | - | |
| 1-Methyl-4-isopropyl-1,3-cyclohexadiene | 1,4-Benzoquinone | Water, rt, 2 days | - | 31 | [1] |
| 2-Methyl-5-isopropyl-1,3-cyclohexadiene | 1,4-Benzoquinone | Water, rt, 2 days | - | 39 | [1] |
| 1-Silyl-1,3-cyclohexadiene | Ethyl acrylate | Lewis Acid | High "ortho" selectivity | - | |
| 2-tert-Butyl-1,3-cyclohexadiene | Ethyl glyoxylate | Lewis Acid | High "para" selectivity | - |
Note: Specific product ratios are often reported qualitatively in the literature as "predominantly" or with high selectivity. A dash (-) indicates that the specific ratio was not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Diels-Alder reaction of substituted cyclohexadienes.
Protocol 1: Thermal Diels-Alder Reaction of 1-Methoxy-1,3-cyclohexadiene with Methyl Acrylate
This procedure is a general representation of a thermal Diels-Alder reaction.
Materials:
-
1-Methoxy-1,3-cyclohexadiene
-
Methyl acrylate (freshly distilled)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-1,3-cyclohexadiene (1.0 eq).
-
Add anhydrous toluene to dissolve the diene.
-
Add methyl acrylate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the "ortho" and "meta" adducts and determine their ratio.
Protocol 2: Aqueous Diels-Alder Reaction of 1-Methyl-4-isopropyl-1,3-cyclohexadiene with 1,4-Benzoquinone
This protocol is adapted from a literature procedure for an aqueous Diels-Alder reaction.[1]
Materials:
-
1-Methyl-4-isopropyl-1,3-cyclohexadiene
-
1,4-Benzoquinone
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottomed flask, combine 1-methyl-4-isopropyl-1,3-cyclohexadiene (0.50 mmol), 1,4-benzoquinone (0.50 mmol, 54.3 mg), and water (5.4 mL).[1]
-
Stir the mixture vigorously at room temperature for 2 days.[1]
-
After 2 days, extract the mixture with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography to yield the product.[1]
Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can significantly accelerate Diels-Alder reactions and enhance their regioselectivity.
Materials:
-
Substituted cyclohexadiene (e.g., 1-silyl-1,3-cyclohexadiene)
-
Dienophile (e.g., ethyl acrylate)
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the dienophile and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15-30 minutes.
-
Add a solution of the substituted cyclohexadiene in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Predicting Regioselectivity
The following diagram outlines the logical steps a researcher would take to predict the major regioisomer in a Diels-Alder reaction involving a substituted cyclohexadiene.
Caption: A logical workflow for the prediction of the major regioisomer in a Diels-Alder reaction.
By understanding the fundamental electronic principles and utilizing the provided experimental frameworks, researchers can effectively harness the regioselectivity of the Diels-Alder reaction to synthesize complex molecular architectures with a high degree of control.
References
Kinetic vs. Thermodynamic Control in the Isomerization of 1-Methoxycyclohexa-1,4-diene
A comparative guide for researchers, scientists, and drug development professionals on the selective formation of diene isomers through kinetic and thermodynamic control.
In the realm of organic synthesis, the ability to selectively form a desired isomer is of paramount importance. The reaction of 1-methoxycyclohexa-1,4-diene presents a classic example of kinetic versus thermodynamic control, where reaction conditions dictate the formation of either the less stable, non-conjugated 1,4-diene or the more stable, conjugated 1,3-diene. This guide provides a comparative analysis of the two control pathways, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The Birch reduction of anisole yields this compound, the kinetically favored product . This outcome is a result of the reaction pathway with the lower activation energy, leading to the fastest product formation. However, this isomer is not the most thermodynamically stable.
Under conditions that allow for equilibrium, such as acid catalysis or elevated temperatures, the 1,4-diene can isomerize to the more stable 1-methoxycyclohexa-1,3-diene, the thermodynamically favored product . The conjugated system of the 1,3-diene results in a lower overall energy state compared to the isolated double bonds of the 1,4-diene.
Quantitative Comparison of Reaction Products
The following table summarizes the quantitative data associated with the formation of the kinetic and thermodynamic products.
| Parameter | Kinetic Control | Thermodynamic Control |
| Product | This compound | 1-Methoxycyclohexa-1,3-diene |
| Reaction | Birch Reduction of Anisole | Acid-Catalyzed Isomerization |
| Typical Conditions | Na or Li in liquid NH₃, -78 °C | Toluene-p-sulfonic acid in a suitable solvent, elevated temperature |
| Product Stability | Less stable | More stable |
| Product Distribution | Predominantly 1,4-diene | Predominantly 1,3-diene |
Experimental Protocols
Synthesis of this compound (Kinetic Product)
This protocol is adapted from the Birch reduction of a substituted anisole and can be modified for the specific synthesis of this compound.
Materials:
-
Anisole
-
Lithium metal
-
Liquid ammonia, anhydrous
-
tert-Butanol
-
Ammonium chloride
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate, anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a dry ice condenser and a mechanical stirrer, prepare a solution of anisole and tert-butanol in liquid ammonia at -78 °C.
-
Carefully add lithium metal portion-wise to the stirred solution.
-
Allow the reaction to proceed for several hours at -78 °C.
-
Quench the reaction by the slow addition of solid ammonium chloride.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water to the residue and extract the product with MTBE.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Isomerization of this compound to 1-Methoxycyclohexa-1,3-diene (Thermodynamic Product)
This protocol utilizes an acid catalyst to promote the isomerization to the more stable conjugated diene.
Materials:
-
This compound
-
Toluene-p-sulfonic acid (catalytic amount)
-
Toluene or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask.
-
Add a catalytic amount of toluene-p-sulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the isomerization by a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methoxycyclohexa-1,3-diene.
Reaction Pathways and Workflow
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and isomerization of this compound.
Caption: Reaction pathway from anisole to kinetic and thermodynamic products.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The selective synthesis of either this compound or 1-methoxycyclohexa-1,3-diene is a clear demonstration of the principles of kinetic and thermodynamic control. By carefully selecting the reaction conditions, researchers can favor the formation of the desired isomer. The less stable, kinetically controlled 1,4-diene is readily accessible through the Birch reduction of anisole at low temperatures. Subsequent acid-catalyzed isomerization provides a straightforward route to the more stable, thermodynamically controlled 1,3-diene. Understanding and applying these principles are crucial for the efficient and selective synthesis of complex molecules in academic and industrial research.
The Strategic Application of 1-Methoxycyclohexa-1,4-diene in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. This guide provides a comparative analysis of the efficacy of 1-methoxycyclohexa-1,4-diene, a versatile building block derived from the Birch reduction of anisole, in the synthesis of intricate molecules. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols, with a specific focus on the synthesis of the Amaryllidaceae alkaloid (±)-lycoramine.
Introduction to this compound and its Synthetic Utility
This compound is a key synthetic intermediate, prized for its latent functionality as a cyclohexenone precursor.[1] Its most common route of synthesis is the Birch reduction of anisole, a dissolving metal reduction that selectively reduces the aromatic ring to a non-conjugated diene.[2][3] This transformation provides a powerful tool for accessing highly functionalized six-membered rings, which are ubiquitous scaffolds in natural products and pharmaceuticals.
The synthetic value of this compound lies in its ability to undergo a variety of transformations, including:
-
Hydrolysis to Cyclohexenones: Mild acidic hydrolysis of the enol ether furnishes cyclohexenones, versatile intermediates for further functionalization.[1]
-
Reductive Alkylation: The dienolate generated in situ during the Birch reduction can be trapped with various electrophiles, allowing for the direct introduction of substituents.[4] This one-pot procedure is highly efficient for the synthesis of substituted cyclohexenones.
Comparative Analysis: Synthesis of (±)-Lycoramine
To illustrate the efficacy of this compound in complex molecule synthesis, we will examine its application in the synthesis of (±)-lycoramine, a member of the galanthamine-type alkaloids.[5] We will compare a synthetic approach utilizing a Birch reduction-alkylation strategy with an alternative route that employs a semipinacol rearrangement.
Route 1: Birch Reduction-Alkylation Strategy
While a total synthesis of lycoramine explicitly starting from isolated this compound is not readily found in the literature, a highly analogous and well-documented procedure is the Birch reduction-alkylation of o-anisic acid to generate a substituted cyclohexenone core.[4] This method provides a strong foundation for a proposed synthesis of a key intermediate for lycoramine.
Conceptual Signaling Pathway for the Birch Reduction-Alkylation:
References
Navigating Cyclohexenone Synthesis: A Comparative Guide to 1-Methoxycyclohexa-1,4-diene and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the construction of six-membered rings is a foundational challenge. Among the various tools available, 1-methoxycyclohexa-1,4-diene, a product of the Birch reduction of anisole, has long been a staple. However, its inherent limitations necessitate a critical evaluation of its performance against more modern and efficient alternatives. This guide provides an objective comparison of this compound with a highly reactive alternative, Danishefsky's diene, and a classic ring-forming strategy, the Robinson annulation, supported by experimental data and detailed protocols.
The primary drawback of this compound lies in its non-conjugated nature. As a 1,4-diene, it is not sufficiently reactive to participate directly in Diels-Alder reactions, a cornerstone of six-membered ring synthesis. To be utilized effectively, it must first be isomerized to its conjugated 1,3-diene counterpart, 1-methoxycyclohexa-1,3-diene. This additional step adds complexity and can impact overall yield.
At a Glance: Performance Comparison
To facilitate a clear understanding of the relative merits of each approach, the following tables summarize key performance indicators based on available experimental data.
| Parameter | 1-Methoxycyclohexa-1,3-diene | Danishefsky's Diene | Robinson Annulation |
| Diene Reactivity | Moderate | High | Not Applicable (stepwise mechanism) |
| Reaction Scope | Good with reactive dienophiles | Excellent with a wide range of dienophiles | Good for specific ketone/enone combinations |
| Regioselectivity | Generally good | Excellent | High, dictated by Michael addition |
| Stereoselectivity | Good (endo preference) | High (endo preference) | Dependent on substrate and conditions |
| Number of Steps | 2 (Isomerization + Diels-Alder) | 1 (Diels-Alder) | 1 (tandem Michael addition/aldol condensation) |
| Typical Reaction Conditions | Thermal or Lewis acid catalysis | Often proceeds at room temperature | Basic or acidic conditions, sometimes requiring heat |
In-Depth Analysis: Diels-Alder Approach
The Diels-Alder reaction provides a powerful and convergent route to cyclohexene derivatives. Here, we compare the performance of the isomerized 1-methoxycyclohexa-1,3-diene with the highly activated Danishefsky's diene.
Quantitative Comparison of Diels-Alder Reactions
| Dienophile | Diene | Reaction Conditions | Yield (%) | Stereoselectivity (endo:exo) |
| Maleic Anhydride | 1-Methoxycyclohexa-1,3-diene | Toluene, reflux | High | Predominantly endo |
| Maleic Anhydride | Danishefsky's Diene | Benzene, 25 °C, 30 min | 96 | Exclusively endo |
| Methyl Vinyl Ketone | 1-Methoxycyclohexa-1,3-diene | Neat, 150 °C, sealed tube | Moderate | Good |
| Methyl Vinyl Ketone | Danishefsky's Diene | Benzene, 25 °C, 2 h | 92 | High |
Note: The data presented is a synthesis of typical results from various literature sources and may vary depending on the specific experimental conditions.
The enhanced reactivity of Danishefsky's diene, a 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is attributed to the synergistic electron-donating effects of the methoxy and trimethylsilyloxy groups. This high reactivity allows for milder reaction conditions and often leads to higher yields with a broader range of dienophiles, including those that are typically unreactive.[1]
An Alternative Strategy: The Robinson Annulation
The Robinson annulation offers a fundamentally different approach to the construction of cyclohexenone rings, proceeding through a tandem Michael addition and intramolecular aldol condensation.
Robinson Annulation: A Case Study
| Reactants | Reaction Conditions | Product | Yield (%) |
| Cyclohexanone + Methyl Vinyl Ketone | NaOEt, EtOH, reflux | Δ¹,⁹-2-Octalone | ~60-70 |
The Robinson annulation is a robust and widely used method, particularly for the synthesis of fused ring systems.[2] However, its limitations include the potential for side reactions such as polymerization of the Michael acceptor and the requirement for specific enolizable ketones.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental methodologies for the key transformations are outlined below.
Synthesis of this compound via Birch Reduction of Anisole
Materials:
-
Anisole
-
Liquid ammonia
-
Sodium metal
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
Condense liquid ammonia (approx. 200 mL per 0.1 mol of anisole) into the flask at -78 °C.
-
Add anisole (1.0 equiv) to the liquid ammonia.
-
Carefully add small pieces of sodium metal (2.5 equiv) to the stirred solution until a persistent blue color is observed.
-
Slowly add ethanol (3.0 equiv) to quench the reaction. The blue color will disappear.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Isomerization of this compound to 1-Methoxycyclohexa-1,3-diene
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
Dissolve this compound in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 1-methoxycyclohexa-1,3-diene is often used directly in the next step.[3]
Diels-Alder Reaction of 1-Methoxycyclohexa-1,3-diene with Maleic Anhydride
Materials:
-
1-Methoxycyclohexa-1,3-diene
-
Maleic anhydride
-
Toluene
Procedure:
-
Dissolve maleic anhydride (1.0 equiv) in toluene.
-
Add a solution of 1-methoxycyclohexa-1,3-diene (1.1 equiv) in toluene.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature, which may induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold toluene.
Synthesis of Danishefsky's Diene
Materials:
-
4-Methoxy-3-buten-2-one
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Trimethylsilyl chloride
-
Benzene
Procedure:
-
To a stirred solution of triethylamine (2.2 equiv) in benzene, add anhydrous zinc chloride (0.05 equiv).
-
Add 4-methoxy-3-buten-2-one (1.0 equiv) to the mixture.
-
Slowly add trimethylsilyl chloride (2.0 equiv) while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and wash the solid with benzene.
-
Concentrate the filtrate under reduced pressure and purify by distillation to obtain Danishefsky's diene.[4]
Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride
Materials:
-
Danishefsky's diene
-
Maleic anhydride
-
Benzene
Procedure:
-
Dissolve maleic anhydride (1.0 equiv) in benzene.
-
Add Danishefsky's diene (1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by crystallization or chromatography.[5]
Robinson Annulation of Cyclohexanone with Methyl Vinyl Ketone
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve sodium ethoxide (1.1 equiv) in anhydrous ethanol.
-
Add cyclohexanone (1.0 equiv) to the stirred solution.
-
Slowly add methyl vinyl ketone (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by distillation or chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical relationships and workflows discussed, the following diagrams were generated using Graphviz.
References
- 1. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Methoxycyclohexa-1,4-diene
This guide provides immediate and essential safety and logistical information for handling 1-Methoxycyclohexa-1,4-diene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation.[1] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to potential splashes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator with a type ABEK (EN14387) filter may be required for higher exposures.[2] | Protects against inhalation of vapors which may cause respiratory irritation.[1] |
Operational and Handling Plan
Safe handling of this compound requires careful adherence to procedural guidelines to mitigate its flammable and irritant properties.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is free of ignition sources such as open flames, hot surfaces, and sparks.[1][3]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in Table 1.
-
-
Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[3]
-
Dispense the required amount of this compound carefully within the fume hood, keeping the container opening away from your breathing zone.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate solvent.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after handling.
-
Storage Plan:
| Storage Condition | Requirement |
| Location | Store in a well-ventilated, cool, and dry place away from heat, sparks, and open flames.[1][3] |
| Container | Keep in a tightly closed container.[1] |
| Incompatible Materials | Store away from strong oxidizing agents. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container tightly closed except when adding waste.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Pickup:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain.[3]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the chemical to the final disposal of waste.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
